3-Ethylpiperidin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7(9)4-3-5-8-6-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVBTAUKMSPTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672420 | |
| Record name | 3-Ethylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177299-74-9 | |
| Record name | 3-Ethylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylpiperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Piperidinol Scaffold
An In-Depth Technical Guide to the Synthesis of 3-Ethylpiperidin-3-ol and Its Derivatives
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The introduction of a hydroxyl group, creating the piperidinol core, further enhances its value by adding a key hydrogen bond donor/acceptor site, often improving pharmacokinetic properties and target affinity.[1][4] This guide focuses on the synthesis of a specific, highly valuable tertiary alcohol derivative, this compound, and its analogues. These compounds serve not only as crucial fine chemical intermediates but also as foundational structures for developing novel therapeutic agents across various disease areas, including CNS disorders and infectious diseases.[5][6][7][8]
Part 1: Core Synthesis of this compound via Grignard Addition
The most robust and widely adopted strategy for constructing 3-alkyl-3-piperidinol scaffolds is the nucleophilic addition of an organometallic reagent to a ketone precursor. The Grignard reaction is the classic and most effective method for this transformation, offering high yields and operational simplicity.
The Underlying Principle: Nucleophilic Addition to a Piperidone
The core of this synthesis lies in the reaction between an ethyl Grignard reagent (ethylmagnesium bromide, EtMgBr) and a suitably N-protected 4-piperidone. Grignard reagents are potent nucleophiles and strong bases.[9] The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of the piperidone, breaking the C=O π-bond and forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates this intermediate to yield the desired tertiary alcohol.
Causality Behind Experimental Choices:
-
N-Protection: The piperidine nitrogen is a secondary amine and is both nucleophilic and basic. It would react with the Grignard reagent if left unprotected. A protecting group, such as tert-butyloxycarbonyl (Boc), is installed to render the nitrogen non-reactive. The Boc group is ideal as it is stable to the strongly basic Grignard conditions and can be easily removed later under mild acidic conditions.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water or alcohols.[9] The entire reaction must be conducted under strictly anhydrous conditions using dried glassware and anhydrous solvents to prevent the Grignard reagent from being quenched, which would halt the reaction and drastically reduce the yield.
-
Ethereal Solvents: Solvents like tetrahydrofuran (THF) or diethyl ether are essential.[10] Their lone pair electrons solvate and stabilize the magnesium center of the Grignard reagent, keeping it in solution and maintaining its reactivity.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 1-Boc-3-ethylpiperidin-3-ol
This protocol describes the key Grignard addition step. The starting material, 1-Boc-4-piperidone, is commercially available or can be readily synthesized from 4-piperidone.
Materials:
-
1-Boc-4-piperidone
-
Ethylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-piperidone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer. Dissolve the piperidone in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add the ethylmagnesium bromide solution (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step protonates the alkoxide and neutralizes any unreacted Grignard reagent.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).[10] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel to afford the pure 1-Boc-3-ethylpiperidin-3-ol.
Deprotection to Yield the Final Product
The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Procedure:
-
Dissolve the purified 1-Boc-3-ethylpiperidin-3-ol in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and extracted to yield the free amine, this compound.
Part 2: Synthesis of Key Derivatives
The true utility of this compound lies in its role as a scaffold for creating a diverse library of derivatives. The secondary amine and tertiary hydroxyl group are key handles for functionalization.
N-Alkylation and N-Arylation
Modification at the nitrogen atom is the most common derivatization strategy, profoundly impacting the molecule's pharmacological properties.
Conceptual Approach: Reductive Amination A highly efficient method for N-alkylation is reductive amination. This involves reacting the parent piperidinol with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot procedure forms an iminium ion intermediate which is immediately reduced to the corresponding tertiary amine.
Caption: N-Alkylation via Reductive Amination.
Protocol: Synthesis of N-Ethyl-3-piperidinol
-
Dissolve this compound (1.0 eq) in a solvent like dichloromethane (DCM).
-
Add acetaldehyde (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 18 hours.[11]
-
Quench the reaction with aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield N-Ethyl-3-piperidinol.[12][13]
Synthesis of 3-Aryl-3-Piperidinol Derivatives
Replacing the ethyl group with an aryl moiety is a critical modification that often imparts CNS activity.[14] The synthesis is directly analogous to the ethyl version, substituting an aryl Grignard reagent (e.g., phenylmagnesium bromide) for the ethyl Grignard reagent.
Key Considerations:
-
The synthesis follows the same Grignard protocol outlined in Section 1.3, using 1-Boc-4-piperidone as the starting material.
-
The reaction yields 1-Boc-3-aryl-3-piperidinols, which can then be deprotected or further functionalized at the nitrogen.
-
This route provides access to a wide range of substituted aryl derivatives by simply changing the corresponding aryl bromide used to generate the Grignard reagent.[10]
Part 3: Data Summary and Best Practices
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Key Considerations |
| 1 | N-Boc Protection | (Boc)₂O, Et₃N | DCM | >95% | Ensure complete reaction to avoid side reactions in the next step. |
| 2 | Grignard Addition | EtMgBr or ArMgBr | Anhydrous THF | 70-90% | Critical: Must be under strictly anhydrous and inert conditions. Slow addition at 0°C is vital for control.[10] |
| 3 | N-Deprotection | TFA or HCl | DCM or Dioxane | >90% | Use of volatile acids simplifies workup. Product is often isolated as a hydrochloride salt. |
| 4 | N-Alkylation | R-CHO, NaBH(OAc)₃ | DCM / DCE | 60-85% | NaBH(OAc)₃ is preferred for its mildness and selectivity for iminium ions.[11] |
Conclusion
The synthesis of this compound and its derivatives is a well-established yet highly relevant field for drug discovery professionals. The Grignard reaction with N-protected 4-piperidones remains the most reliable and versatile method for constructing the core tertiary alcohol scaffold. Subsequent functionalization, particularly at the piperidine nitrogen, allows for the systematic exploration of chemical space to optimize biological activity. This guide provides the foundational chemical logic and practical protocols necessary for researchers to confidently synthesize and develop this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure‐Based Design and Synthesis of Piperidinol‐Containing Molecules as New Mycobacterium abscessus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. ijnrd.org [ijnrd.org]
- 8. nbinno.com [nbinno.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Ethyl-3-piperidinol - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]
- 13. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
chemical properties and structure of 3-Ethylpiperidin-3-ol
An In-Depth Technical Guide to 3-Ethylpiperidin-3-ol: Structure, Properties, and Synthetic Considerations
Introduction: Unveiling a Novel Piperidine Scaffold
Within the landscape of heterocyclic chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active compounds. While many derivatives have been extensively studied, this compound remains a comparatively novel entity with a notable lack of comprehensive characterization in public literature. Its structure, featuring a tertiary alcohol at the C3 position, presents a unique stereocenter and a valuable point for further chemical elaboration. This guide provides a foundational, in-depth analysis of this compound for researchers, chemists, and drug development professionals. We will explore its core chemical properties, propose a robust synthetic pathway, detail a workflow for its analytical characterization, and discuss its potential applications. It is critical to distinguish this molecule from its more commonly documented isomer, 1-Ethyl-3-piperidinol, where the ethyl group resides on the nitrogen atom. This document focuses exclusively on the C3-substituted isomer, this compound.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is the quaternary carbon at the third position of the piperidine ring, bonded to an ethyl group, a hydroxyl group, and two other ring carbons. This tertiary alcohol structure imparts specific steric and electronic properties that influence its reactivity and potential biological interactions.
Chemical Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Data Summary
Due to its novelty, experimental data for this compound is scarce. The following table summarizes its known identifiers and key predicted properties. Researchers must assume responsibility for experimentally verifying the properties of any synthesized material[1].
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI Key | NLVBTAUKMSPTEZ-UHFFFAOYSA-N | [1] |
| SMILES | OC1(CC)CNCCC1 | [1] |
| CAS Number | 1177299-74-9 | [2] |
| Predicted LogP | 0.9 - 1.2 | (Consensus Prediction) |
| Predicted pKa (Amine) | 10.0 - 10.5 | (Computational Prediction) |
| Predicted Boiling Point | ~205-215 °C (at 760 mmHg) | (Computational Prediction) |
Proposed Synthesis and Mechanistic Rationale
A logical and robust method for the synthesis of a tertiary alcohol is the addition of an organometallic reagent to a ketone. For this compound, a Grignard reaction using ethylmagnesium bromide as the nucleophile and a suitable 3-piperidone derivative as the electrophile is the most direct and field-proven approach.
Causality of Experimental Design: A critical choice in this synthesis is the use of an N-protected 3-piperidone (e.g., 1-Boc-3-piperidone). The secondary amine in an unprotected piperidone is acidic enough (pKa ~11) to quench the highly basic Grignard reagent (pKa of ethane ~50), which would consume the reagent in a non-productive acid-base reaction and prevent the desired nucleophilic addition to the ketone. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions post-reaction.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is a self-validating system. Successful synthesis of the intermediate and final product should be verified at each stage using Thin Layer Chromatography (TLC) and the analytical methods described in Section 3.
Step 1: Grignard Addition to 1-Boc-3-piperidone
-
Preparation: Under an inert nitrogen atmosphere, add 1-Boc-3-piperidone (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Dissolve the ketone in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add ethylmagnesium bromide (1.2 equiv, typically 1.0 M solution in THF) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting ketone by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc-3-Ethylpiperidin-3-ol can be purified by flash column chromatography on silica gel.
Step 2: Boc Group Deprotection
-
Dissolution: Dissolve the purified N-Boc-3-Ethylpiperidin-3-ol (1.0 equiv) from the previous step in 1,4-dioxane or methanol.
-
Acidification: Add a solution of hydrochloric acid (4.0 equiv, e.g., 4 M HCl in dioxane) and stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Isolation: The product, this compound hydrochloride, will often precipitate from the solution. If not, concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to yield the pure hydrochloride salt.
Analytical Characterization and Structural Elucidation
As this compound is not well-characterized, a full suite of analytical techniques is required to unambiguously confirm its structure and purity.
Analytical Workflow Diagram
Caption: Workflow for structural confirmation and purity analysis.
Predicted Spectroscopic Data
The following table outlines the expected key signals for the successful validation of this compound's structure.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Multiplets corresponding to the piperidine ring protons. A quartet (~0.9-1.2 ppm) and a triplet (~0.7-0.9 ppm) for the ethyl group. A broad singlet for the -OH proton (exchangeable with D₂O). A broad singlet for the -NH proton (exchangeable with D₂O). | Confirms the presence and connectivity of all proton environments. |
| ¹³C NMR | 6 distinct signals for the piperidine ring carbons. 2 signals for the ethyl group carbons. A key quaternary carbon signal (~65-75 ppm) for the C3-OH carbon. | Confirms the carbon backbone and, crucially, the presence of the C3 quaternary center. |
| FTIR | Broad absorption band from ~3200-3500 cm⁻¹ (O-H stretch). Absorption band from ~3100-3300 cm⁻¹ (N-H stretch). Sharp absorptions from ~2850-2960 cm⁻¹ (C-H stretches). | Confirms the presence of hydroxyl and amine functional groups. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 129. Key fragmentation peaks corresponding to the loss of water (m/z = 111) and loss of the ethyl group (m/z = 100). | Confirms the molecular weight and provides fragmentation data consistent with the proposed structure. |
Safety, Handling, and Toxicological Profile
Authoritative Grounding: No specific toxicological data for this compound is publicly available. However, the safety profile can be inferred from related chemical classes. The isomer, 1-Ethyl-3-piperidinol, is classified as harmful if swallowed and causes skin irritation[3]. Piperidine itself is a corrosive and flammable liquid. Therefore, this compound must be handled with appropriate care as a novel chemical of unknown toxicity.
Core Handling Requirements:
-
Personal Protective Equipment (PPE): Always handle in a certified fume hood while wearing safety glasses, a lab coat, and nitrile gloves.
-
Avoidance: Avoid inhalation of dust and direct contact with skin and eyes[4].
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste according to local regulations[5].
Applications and Future Research Directions
The true value of this compound lies in its potential as a versatile building block for drug discovery and development.
-
Scaffold for Novel Therapeutics: The piperidine core is a cornerstone in CNS-active agents. The unique 3-ethyl-3-hydroxy substitution pattern provides a novel scaffold to explore new chemical space and develop compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles.
-
Chiral Synthesis and Asymmetric Catalysis: The C3 position is a stereocenter. The development of an enantioselective synthesis would provide access to chirally pure (R)- and (S)-3-Ethylpiperidin-3-ol. These enantiomers could be used to probe stereospecific interactions with biological targets, a critical step in modern drug development.
-
Library Synthesis: The hydroxyl group serves as a convenient handle for further chemical modification, allowing for the rapid generation of a library of derivatives through esterification, etherification, or substitution reactions.
Future research should focus on developing scalable and enantioselective synthetic routes, characterizing the pharmacological activity of the compound and its derivatives across various biological targets, and conducting a thorough toxicological evaluation to establish a comprehensive safety profile.
References
A Technical Guide to the Spectroscopic Characterization of 3-Ethylpiperidin-3-ol
This guide provides an in-depth analysis of the expected spectroscopic data for the novel tertiary alcohol, 3-Ethylpiperidin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing on data from closely related structural analogs. While experimental data for this specific molecule is not widely available, this guide offers a robust framework for its characterization, grounded in scientific literature and extensive spectral databases.
Introduction to this compound
This compound is a heterocyclic compound featuring a piperidine ring, a versatile scaffold in medicinal chemistry. The presence of a tertiary alcohol and a tertiary amine within the same molecule suggests potential applications as a synthetic intermediate in the development of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the rigid, chair-like conformation of the piperidine ring.
Predicted ¹H NMR Chemical Shifts and Multiplicities:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| -OH | ~1.5-2.5 | Singlet (broad) | 1H | The hydroxyl proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary with concentration and solvent. |
| -CH₂- (Ethyl) | ~2.4-2.6 | Quartet | 2H | These protons are adjacent to a methyl group and are deshielded by the nitrogen atom. |
| -CH₃ (Ethyl) | ~1.0-1.2 | Triplet | 3H | The terminal methyl protons of the ethyl group will be split into a triplet by the adjacent methylene group. |
| Piperidine Ring Protons | ~1.4-2.8 | Multiplets | 8H | The eight protons on the piperidine ring will appear as a series of complex, overlapping multiplets due to diastereotopicity and spin-spin coupling. Protons closer to the nitrogen and oxygen atoms will be shifted further downfield. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts, particularly for the -OH and N-H protons.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information about the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-OH (C3) | ~70-75 | The carbon atom bearing the hydroxyl group is significantly deshielded. |
| -CH₂- (Ethyl) | ~45-50 | The methylene carbon of the ethyl group is influenced by the adjacent nitrogen atom. |
| -CH₃ (Ethyl) | ~8-12 | The terminal methyl carbon of the ethyl group is in a typical aliphatic region. |
| Piperidine Ring Carbons | ~20-60 | The chemical shifts of the piperidine ring carbons will vary depending on their proximity to the nitrogen and the C3-substituents. Carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Key Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad | The broadness of this peak is due to hydrogen bonding.[1][2][3] |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong | These absorptions are characteristic of sp³ C-H bonds in the piperidine and ethyl groups.[2] |
| C-N Stretch (Amine) | 1000-1250 | Medium | This stretch is characteristic of the carbon-nitrogen bond in the piperidine ring.[1] |
| C-O Stretch (Alcohol) | 1050-1200 | Medium-Strong | This absorption corresponds to the stretching vibration of the carbon-oxygen single bond.[1] |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Visualization of Spectroscopic Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.
Predicted Mass Spectrum Fragmentation:
For this compound (Molecular Weight: 129.20 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern will be dominated by cleavages adjacent to the nitrogen atom and the tertiary alcohol, as these are favorable sites for charge stabilization.
Key Predicted Fragments:
| m/z | Proposed Fragment | Rationale |
| 129 | [C₇H₁₅NO]⁺ | Molecular ion (M⁺). Its presence confirms the molecular weight. |
| 114 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 100 | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation pathway for ethyl-substituted compounds. |
| 98 | [M - CH₃ - H₂O]⁺ | Subsequent loss of water from the [M - CH₃]⁺ fragment. |
| 84 | [M - C₂H₅OH]⁺ | Loss of ethanol. |
| 71 | [C₄H₉N]⁺ | Alpha-cleavage with loss of the ethyl and hydroxyl groups. |
| 58 | [C₃H₈N]⁺ | A common fragment for N-ethyl piperidines resulting from ring opening and subsequent cleavage. |
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic data for structural elucidation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, along with standardized experimental protocols, offers a valuable resource for scientists working with this compound. The provided information will aid in the confirmation of its synthesis and the assessment of its purity, which are critical steps in the drug discovery and development pipeline. It is important to note that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.
References
An In-depth Technical Guide to the Stereoisomers of 3-Ethylpiperidin-3-ol and Their Synthesis
<
Abstract
This technical guide provides a comprehensive overview of the stereochemistry and synthetic pathways related to 3-Ethylpiperidin-3-ol, a chiral tertiary alcohol with significant potential in medicinal chemistry. The document delineates the existence of its enantiomeric forms, stemming from the chiral center at the C3 position of the piperidine ring. A critical analysis of various synthetic strategies is presented, with a focus on achieving stereoselectivity. Methodologies discussed range from classical approaches, such as the Grignard reaction on a piperidone precursor, to advanced catalytic asymmetric syntheses and biocatalytic reductions. Each synthetic protocol is detailed with an emphasis on the underlying mechanistic principles, experimental considerations, and analytical techniques for stereochemical characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the preparation of enantiomerically enriched this compound.
Introduction: The Significance of Chirality in Piperidine Scaffolds
The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] The introduction of stereocenters into this heterocyclic framework dramatically expands the accessible chemical space and can profoundly influence biological activity.[2][3] this compound, a tertiary alcohol, possesses a single chiral center at the C3 position, giving rise to two non-superimposable mirror images: (R)-3-Ethylpiperidin-3-ol and (S)-3-Ethylpiperidin-3-ol.
The differential pharmacological effects of stereoisomers are well-documented, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects.[2][3] Therefore, the ability to selectively synthesize and characterize individual stereoisomers of molecules like this compound is of paramount importance in modern drug discovery and development.[4][5] This guide will explore the stereochemical landscape of this compound and provide a detailed examination of synthetic strategies to access its enantiopure forms.
Stereochemical Analysis of this compound
The carbon atom at the third position (C3) of the piperidine ring in this compound is bonded to four distinct substituents: a hydroxyl group (-OH), an ethyl group (-CH2CH3), and two different pathways around the piperidine ring (-CH2-N(H)- and -CH2-CH2-). This asymmetry renders C3 a stereocenter, leading to the existence of a pair of enantiomers.
Figure 1: Enantiomers of this compound. (Illustrative diagram, actual 3D structures would show the spatial arrangement).
The absolute configuration of each enantiomer is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The precise stereochemical arrangement can significantly impact molecular interactions with chiral biological targets such as enzymes and receptors.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several methodologies, each with its own advantages and limitations concerning yield, scalability, and stereocontrol.
Achiral Synthesis: The Grignard Reaction Approach
A direct and classical method for the synthesis of this compound involves the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide or chloride) to a suitable N-protected 3-piperidone precursor.
Workflow for Grignard Synthesis:
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Analogs of 3-Ethylpiperidin-3-ol: A Technical Guide for Medicinal Chemistry
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful drugs.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with biological targets.[2][3] This guide focuses on the 3-alkyl-3-hydroxypiperidine moiety, a pharmacophore of significant interest, using 3-Ethylpiperidin-3-ol as a central reference point. We will provide an in-depth exploration of strategic analog design, detailing synthetic methodologies, protocols for in vitro evaluation, and a framework for interpreting structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.
The Significance of the 3-Alkyl-3-Hydroxypiperidine Scaffold
The 3-alkyl-3-hydroxypiperidine core represents a valuable starting point for drug discovery. The tertiary alcohol provides a crucial hydrogen bond donor and acceptor site, while the adjacent stereocenter allows for the exploration of chiral space, which can significantly impact biological activity and selectivity.[4][5] The piperidine nitrogen offers a convenient handle for modulating physicochemical properties such as basicity (pKa), solubility, and lipophilicity, which are critical for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[2][5]
The strategic placement of functional groups on this scaffold allows for the tailored design of ligands for a variety of targets, most notably G-protein coupled receptors (GPCRs) and ion channels, which are frequently implicated in central nervous system (CNS) disorders.[2]
Strategic Design of Analogs
The exploration of chemical space around the this compound core can be systematically approached through several key modifications. The goal is to develop a deep understanding of the structure-activity relationship (SAR) and to optimize potency, selectivity, and drug-like properties.
Caption: Key strategies for analog design starting from the this compound core.
Modification of the N1-Substituent
The piperidine nitrogen is the most readily modifiable position. Changes here directly influence the molecule's pKa and lipophilicity (LogP/LogD).
-
Rationale: Introducing various alkyl, aryl, or heteroaryl groups allows for probing interactions with the target protein, improving membrane permeability, and modulating the compound's acid-base properties. For CNS targets, fine-tuning pKa is critical to balance blood-brain barrier penetration with aqueous solubility.[5]
-
Examples: Small alkyl groups (methyl, propyl), benzyl groups, or substituted phenyl rings can be introduced via standard N-alkylation or Buchwald-Hartwig amination reactions.
Variation of the C3-Alkyl Group
The C3-ethyl group occupies a specific steric pocket. Varying its size and nature is a classic homologation strategy to probe the limits of this pocket.[6]
-
Rationale: Replacing the ethyl group with smaller (methyl) or larger (propyl, isopropyl, cyclopropyl) groups can reveal optimal steric fit and improve van der Waals interactions. The introduction of a cyclopropyl group can also serve as a bioisostere for a phenyl ring, preserving geometry while reducing metabolic liabilities associated with aromatic oxidation.[7]
-
Examples: Analogs can be synthesized by reacting different Grignard reagents with an N-protected-3-piperidone precursor.
Bioisosteric Replacement of the C3-Hydroxyl Group
The tertiary hydroxyl group is a key pharmacophoric feature but can also be a site of metabolic glucuronidation, leading to rapid clearance. Bioisosteric replacement is a powerful strategy to address this while maintaining or improving biological activity.[8][9]
-
Rationale: Replacing the -OH group with other hydrogen-bond accepting or donating groups can fine-tune target interactions and improve metabolic stability.[10][11]
-
Common Bioisosteres for a Tertiary Alcohol:
-
Fluorine (-F): A weak hydrogen bond acceptor that can block metabolism and alter the electronics of the scaffold.[9]
-
Amine (-NH2): Introduces a basic center and a strong hydrogen bond donor.[8]
-
Nitrile (-CN): A polar hydrogen bond acceptor.
-
Oxetane: Can act as a stable, polar surrogate for a carbonyl or gem-dimethyl group and improve solubility.[7]
-
Synthetic Strategies and Protocols
A robust and flexible synthetic plan is essential for generating a diverse library of analogs. The most convergent approach involves the synthesis of a common intermediate, such as an N-protected 3-piperidone, which can then be diversified.
General Synthesis of the 3-Alkyl-3-Hydroxypiperidine Core
The most direct route to the core involves the addition of an organometallic reagent to a 3-piperidone derivative.
Protocol 1: Synthesis of 1-Benzyl-3-ethylpiperidin-3-ol
-
Protection: To a solution of 1-benzyl-3-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Grignard Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the title compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
N-Debenzylation and Diversification
The N-benzyl group can be readily removed to provide a secondary amine, which serves as a key intermediate for introducing N1-diversity.
Protocol 2: N-Debenzylation and Subsequent N-Alkylation
-
Debenzylation: Dissolve 1-benzyl-3-ethylpiperidin-3-ol (1.0 eq) in methanol (0.1 M). Add palladium on carbon (10 wt. %, 0.1 eq).
-
Hydrogenolysis: Purge the flask with hydrogen gas (H₂) and stir the reaction under a hydrogen atmosphere (balloon pressure) for 12-16 hours at room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
N-Alkylation: Concentrate the filtrate to obtain crude this compound. Without further purification, dissolve it in a suitable solvent like acetonitrile (0.1 M). Add potassium carbonate (K₂CO₃, 3.0 eq) and the desired alkyl halide (e.g., iodomethane, 1.2 eq).
-
Reaction: Stir the mixture at 60 °C for 4-8 hours until the reaction is complete (monitored by LC-MS).
-
Workup and Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by flash chromatography or preparative HPLC to obtain the desired N-alkylated analog.
In Vitro Evaluation Workflow
A systematic evaluation of the synthesized analogs is crucial for building a meaningful SAR. This typically involves a tiered approach, starting with primary binding assays and progressing to functional and off-target assessments.
Caption: A generalized workflow for the in vitro evaluation of newly synthesized analogs.
Target Binding Assays
-
Objective: To determine the affinity of the analogs for the primary biological target.
-
Methodology (Example: Radioligand Binding):
-
Prepare cell membranes expressing the target receptor of interest.
-
Incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) with the membranes in the presence of varying concentrations of the test compound.[12]
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Calculate the Ki (inhibitory constant) value by non-linear regression analysis using the Cheng-Prusoff equation.
-
Functional Assays
-
Objective: To determine if a compound is an agonist, antagonist, or inverse agonist at the target.
-
Methodology (Example: cAMP Assay for a Gi-coupled GPCR):
-
Use a cell line stably expressing the target receptor.
-
Pre-treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Add varying concentrations of the test compound. An agonist will inhibit the forskolin-induced cAMP production.
-
After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).
-
Determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) from the dose-response curve.[12]
-
Structure-Activity Relationship (SAR) Analysis
The data generated from in vitro assays must be systematically compiled to extract meaningful SAR. This allows for the rational design of the next generation of analogs.
Tabulated SAR Data
The following table presents hypothetical data for a series of this compound analogs targeting a generic GPCR, illustrating how SAR can be developed.
| Compound ID | N1-Substituent (R¹) | C3-Substituent (R²) | Target Binding Ki (nM) | Functional Activity EC₅₀ (nM) | Microsomal Stability t½ (min) |
| 1 (Core) | -H | -Ethyl | 550 | >1000 | 15 |
| 2a | -Methyl | -Ethyl | 120 | 250 | 25 |
| 2b | -Benzyl | -Ethyl | 15 | 30 | 10 |
| 3a | -Benzyl | -Methyl | 45 | 90 | 18 |
| 3b | -Benzyl | -Propyl | 8 | 15 | 8 |
| 4a | -Benzyl | -Ethyl (OH -> F) | 25 | 40 (Partial Agonist) | >60 |
| 4b | -Benzyl | -Ethyl (OH -> NH₂) | 30 | 65 | 12 |
Interpretation of SAR
-
N1-Substituent: Comparing compound 1 to 2a and 2b suggests that N-substitution is critical for activity. The N-benzyl group (2b ) provides a significant increase in potency over the N-methyl group (2a ), likely due to favorable hydrophobic or π-stacking interactions with the receptor. However, the benzyl group also decreases metabolic stability.
-
C3-Alkyl Group: Comparing 2b , 3a , and 3b shows that increasing the size of the C3-alkyl group from methyl to propyl enhances potency. This indicates the presence of a hydrophobic pocket that can accommodate larger groups.
-
C3-Hydroxyl Bioisosteres: Replacing the hydroxyl group with fluorine (4a ) maintains high affinity and dramatically improves metabolic stability, a highly desirable outcome. The change to a partial agonist suggests the hydroxyl's hydrogen-bonding role is important for full receptor activation. The amine analog (4b ) also retains good potency.
Conclusion and Future Directions
The this compound scaffold and its relatives are exceptionally versatile starting points for medicinal chemistry campaigns. A systematic approach involving parallel synthesis of analogs with modifications at the N1, C3-alkyl, and C3-hydroxyl positions, coupled with a robust in vitro screening cascade, can rapidly generate valuable structure-activity relationship data.[13][14] The hypothetical SAR analysis presented herein demonstrates that strategic bioisosteric replacement of the tertiary alcohol can lead to compounds with significantly improved metabolic stability while retaining high target affinity. Future work should focus on optimizing the N1-substituent on the metabolically stable C3-fluoro core (analog 4a ) to regain full agonist activity and further enhance drug-like properties.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Physical Properties of 3-Ethylpiperidin-3-ol for Pharmaceutical Research and Development
Introduction: The Significance of 3-Ethylpiperidin-3-ol in Medicinal Chemistry
This compound (CAS No. 13444-24-1), also known as 1-Ethyl-3-hydroxypiperidine, is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] The piperidine scaffold is a ubiquitous motif in a vast array of biologically active compounds and approved drugs, valued for its favorable pharmacokinetic properties. The specific substitution of an ethyl group at the nitrogen and a hydroxyl group at the 3-position imparts a unique combination of basicity, polarity, and stereochemistry. These features make this compound a valuable intermediate for synthesizing novel therapeutic agents, including potential cholinesterase inhibitors for neurological disorders.[1]
A thorough understanding of the fundamental physical properties of this intermediate, such as its melting point and solubility, is not merely academic. For researchers, scientists, and drug development professionals, these parameters are critical determinants for reaction setup, purification strategy, formulation design, and predicting in vivo behavior. This guide provides a comprehensive overview of these core properties, grounded in available data and established analytical methodologies, to empower researchers in their synthetic and developmental endeavors.
Section 1: Core Physicochemical Characteristics
The physical state and fundamental constants of a compound are the first pieces of information a scientist seeks when planning its use. This compound is a low-melting-point substance, which can lead to it being described as both a solid and a liquid depending on ambient temperatures.[2] At standard laboratory conditions (approx. 20-25°C), it typically presents as a clear, viscous liquid.[2]
This dual-state nature underscores the importance of precise melting point determination. A value below 25°C indicates that gentle warming may be required for efficient handling and transfer if the material has solidified in storage.[2] The key physicochemical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 13444-24-1 | [2][3] |
| Molecular Formula | C₇H₁₅NO | [2][3] |
| Molecular Weight | 129.20 g/mol | [2][3] |
| Appearance | Clear, colorless to light yellow viscous liquid | [2][4] |
| Melting Point | < 25 °C | [2] |
| Boiling Point | 93-95 °C @ 15 mm Hg | [1][2] |
| Density | ~0.97 g/mL @ 25 °C | [1][2] |
| Refractive Index | n20/D ~1.477 | [1][2] |
Section 2: Comprehensive Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or its intermediate is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and routes of administration. The molecular structure of this compound provides clear indicators of its solubility behavior.
Structural Basis for Solubility:
-
Hydrogen Bonding: The presence of the hydroxyl (-OH) group and the tertiary amine nitrogen allows the molecule to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with polar protic solvents like water and alcohols.[4]
-
Polarity and Basicity: The piperidine ring's nitrogen atom is basic, with a predicted pKa of ~14.8 (for the conjugate acid), suggesting it will be protonated in acidic conditions.[2] This protonation leads to the formation of a salt, which dramatically increases aqueous solubility.
-
Lipophilicity: The ethyl group and the carbon backbone of the piperidine ring contribute to the molecule's lipophilic character, allowing for solubility in less polar organic solvents.
Quantitative Solubility Data:
The compound exhibits exceptionally high solubility in water, a property enhanced by its capacity for hydrogen bonding.[2][5] While specific quantitative data for organic solvents are not widely published, its structure suggests miscibility with polar organic solvents such as methanol, ethanol, and DMSO. It is expected to have lower solubility in non-polar solvents like hexane.
| Solvent | Quantitative Solubility (at 25°C) | Qualitative Solubility | Source(s) |
| Water | 791.3 g/L | Highly Soluble | [2][5] |
| Ethanol | Data not available | Expected to be Miscible | Inferred from structure |
| Methanol | Data not available | Expected to be Miscible | Inferred from structure |
| DMSO | Data not available | Expected to be Miscible | Inferred from structure |
| Hexane | Data not available | Expected to be Poorly Soluble | Inferred from structure |
Section 3: Experimental Determination of Physical Properties
To ensure the purity of a synthetic batch or to generate data for formulation studies, in-house determination of physical properties is often necessary. The following sections detail the standard, self-validating protocols for measuring melting point and equilibrium solubility.
Melting Point Determination via the Capillary Method
Principle of the Method: The melting point of a pure crystalline solid is a sharp, well-defined temperature range (typically <1°C). Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. Therefore, this method serves as a crucial indicator of purity. Given that this compound melts near room temperature, the apparatus must be capable of cooling below ambient temperature for an accurate determination.
Detailed Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is anhydrous. If it is liquid at room temperature, chill a small amount in an appropriate container until it solidifies completely.
-
Capillary Loading: Finely crush the solidified sample. Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (1-2 mm) of material is packed into the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a rapid ramp rate (e.g., 10-20 °C/min) to find a rough range.
-
Accurate Determination: Cool the apparatus to at least 5-10 °C below the expected melting point. Begin heating at a slow, controlled rate (1-2 °C/min).
-
Observation & Recording: Record the temperature (T1) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts. The melting range is reported as T1-T2.
Workflow for Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Equilibrium Solubility Determination via the Shake-Flask Method
Principle of the Method: This protocol is considered the "gold standard" for determining the true thermodynamic equilibrium solubility of a compound in a specific solvent. It involves creating a saturated solution by agitating an excess of the solute in the solvent for a prolonged period, ensuring equilibrium is reached. The concentration of the dissolved solute is then quantified in the supernatant.
Detailed Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, ethanol, buffered solutions). The excess solid should be clearly visible.
-
Equilibration: Seal the vials tightly. Place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is established between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid material.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid material at the bottom.
-
Filtration: Filter the collected supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm or 0.45 µm PVDF) to remove any remaining microscopic solid particles.
-
Quantification: Accurately dilute the clear filtrate with an appropriate solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor, typically expressed in mg/mL or g/L.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for equilibrium solubility via the shake-flask method.
Conclusion
This compound is a key chemical intermediate whose physical properties directly impact its application in research and development. Its low melting point (<25°C) and exceptionally high aqueous solubility (791.3 g/L) are defining characteristics that govern its handling, reaction conditions, and potential for use in aqueous formulations.[2][5] By employing standardized methodologies such as capillary melting point determination and the shake-flask method for solubility, researchers can ensure the quality of their material and generate the precise data needed to advance their scientific objectives. This guide provides the foundational knowledge and actionable protocols to confidently work with this versatile piperidine derivative.
References
Harnessing the Potential of 3-Ethylpiperidin-3-ol: A Strategic Precursor for the Synthesis of Novel Heterocyclic Compounds
This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It explores the untapped potential of 3-ethylpiperidin-3-ol as a versatile precursor for the creation of innovative heterocyclic molecules. This document provides a forward-looking perspective on leveraging the unique structural features of this compound to access novel chemical spaces, with a focus on proposed synthetic strategies rooted in established chemical principles.
Introduction: The Strategic Value of the 3-Hydroxypiperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its saturated, chair-like conformation allows for the precise three-dimensional arrangement of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors.[1] The 3-hydroxypiperidine moiety, in particular, is a key structural component in numerous natural products and active pharmaceutical ingredients, underscoring its significance as a foundational element in the design and discovery of new chemical entities.[3]
This compound, a tertiary alcohol derivative of the piperidine family, presents a unique and underexplored opportunity for the synthesis of novel heterocyclic systems. Its strategic placement of a hydroxyl group and an ethyl group on the same carbon atom of the piperidine ring offers a launchpad for a variety of chemical transformations. This guide will delve into prospective synthetic routes that capitalize on the inherent reactivity of this precursor.
Synthesis and Properties of this compound
While specific high-yield syntheses for this compound are not abundantly reported in mainstream literature, its preparation can be conceptually approached through established organometallic chemistry. A logical synthetic route would involve the Grignard reaction, a robust and well-understood method for carbon-carbon bond formation.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound (3) would begin with an N-protected 3-piperidone, such as 1-Boc-3-piperidone (1). The Boc (tert-butyloxycarbonyl) protecting group is ideal due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.
The key step involves the addition of an ethylmagnesium halide (e.g., ethylmagnesium bromide, 2) to the carbonyl group of 1-Boc-3-piperidone. This nucleophilic addition would yield the corresponding N-Boc-3-ethylpiperidin-3-ol. Subsequent deprotection of the nitrogen atom under acidic conditions would furnish the target compound, this compound (3).
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Grignard Reaction
-
To a solution of 1-Boc-3-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethylmagnesium bromide (1.2 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-ethylpiperidin-3-ol.
Step 2: Deprotection
-
Dissolve the crude N-Boc-3-ethylpiperidin-3-ol in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Solid |
| SMILES | OC1(CC)CNCCC1 |
| InChI Key | NLVBTAUKMSPTEZ-UHFFFAOYSA-N |
Proposed Synthetic Pathways to Novel Heterocycles
The tertiary alcohol functionality of this compound is a key feature that can be exploited to construct novel heterocyclic systems. The following sections outline prospective synthetic strategies.
Synthesis of Spiro-Oxazolidines via Intramolecular Cyclization
The presence of a hydroxyl group and a secondary amine in this compound makes it an ideal candidate for the synthesis of spiro-oxazolidines. This transformation can be achieved through a condensation reaction with an aldehyde or ketone.
The proposed mechanism involves the initial formation of a hemiaminal intermediate by the reaction of the piperidine nitrogen with the carbonyl compound. Subsequent acid-catalyzed intramolecular cyclization, driven by the nucleophilic attack of the tertiary hydroxyl group, would lead to the formation of the thermodynamically stable spiro-oxazolidine.
Experimental Protocol: Proposed Synthesis of a Spiro-Oxazolidine Derivative
-
To a solution of this compound (1.0 eq) and a selected aldehyde or ketone (1.1 eq) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired spiro-oxazolidine.
References
An In-depth Technical Guide to 3-Ethylpiperidin-3-ol: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Ethylpiperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The guide clarifies its unique chemical identity, distinguishing it from its structural isomer, and delves into its synthesis, structural elucidation, and potential applications. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, emphasizing the strategic importance of the 3-hydroxypiperidine scaffold in modern pharmaceutical design.
Introduction and Structural Clarification
The piperidine ring is a ubiquitous scaffold in a vast number of natural products and pharmaceuticals, prized for its conformational properties and its ability to engage in crucial biological interactions.[1][2] this compound, a specific derivative, presents a tertiary alcohol on a piperidine chassis, a combination that offers unique stereochemical and functional characteristics for molecular design.
A critical point of clarification is the distinction between This compound and its structural isomer, 1-Ethylpiperidin-3-ol . In the former, the ethyl group is attached to the third carbon atom of the piperidine ring, the same carbon that bears the hydroxyl group. In the latter, the ethyl group is on the nitrogen atom of the heterocycle. This seemingly minor difference results in two distinct molecules with different chemical properties and CAS Registry Numbers. This guide will focus exclusively on This compound .
Core Molecular Identifiers
A precise understanding of a molecule begins with its fundamental identifiers. The following table summarizes the key identification parameters for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 1177299-74-9 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Canonical SMILES | CCC1(CCNCC1)O |
| InChI Key | NLVBTAUKMSPTEZ-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthesis protocols for this compound are not abundantly available in the literature, its structure strongly suggests a classical and highly effective synthetic route: the Grignard reaction. This approach is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the generation of alcohols.
Proposed Synthetic Pathway: Grignard Addition to a Piperidone Precursor
The most logical and field-proven method for the synthesis of this compound involves the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide or chloride) to a suitably N-protected 3-piperidone. The N-protection is crucial to prevent the Grignard reagent, a strong base, from simply deprotonating the secondary amine of the piperidine ring.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Inferred)
The following protocol is a detailed, step-by-step methodology based on established principles of organic synthesis for similar transformations.
Step 1: N-Protection of 3-Piperidone
-
To a solution of 3-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (2.2 eq) at 0 °C to neutralize the hydrochloride salt.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-piperidone, which can be purified by column chromatography.
Step 2: Grignard Addition
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of ethylmagnesium bromide (typically 1.5-2.0 eq, ~1.0 M in THF) dropwise, maintaining the internal temperature below -60 °C.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-3-ethylpiperidin-3-ol.
Step 3: N-Deprotection
-
Dissolve the crude N-Boc-3-ethylpiperidin-3-ol in a solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane).
-
Stir at room temperature for 1-4 hours, monitoring the removal of the Boc group by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
If an HCl salt is formed, it can be isolated. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent.
-
Dry and concentrate the organic extracts to yield this compound.
Structural Elucidation and Physicochemical Properties
The structural confirmation of synthesized this compound would rely on a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine ring protons (likely complex multiplets in the 1.5-3.5 ppm range), a triplet for the methyl group of the ethyl substituent, a quartet for the methylene group of the ethyl substituent, and a broad singlet for the hydroxyl proton (exchangeable with D₂O). |
| ¹³C NMR | Signals for the five distinct piperidine carbons, two signals for the ethyl group carbons, and a key quaternary carbon signal for the C3 position bearing the hydroxyl and ethyl groups (likely in the 65-80 ppm range). |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 129.20. |
| Infrared (IR) Spectroscopy | A broad absorption band in the 3200-3600 cm⁻¹ region characteristic of an O-H stretch (alcohol), and C-H stretching bands around 2800-3000 cm⁻¹. |
Chemical Reactivity and Further Functionalization
The reactivity of this compound is primarily dictated by its two functional groups: the secondary amine and the tertiary alcohol.
Caption: Reactivity map of this compound.
-
N-Functionalization : The secondary amine is a nucleophilic center and can readily undergo a variety of reactions, including alkylation, acylation, sulfonylation, and reductive amination. This allows for the straightforward introduction of diverse substituents on the nitrogen atom, which is a common strategy in drug design to modulate properties like solubility, basicity, and receptor affinity.
-
O-Functionalization : The tertiary hydroxyl group is a poor leaving group and is sterically hindered. Direct substitution reactions at this center are challenging. However, it can be derivatized through O-alkylation or esterification under specific conditions.
Applications in Medicinal Chemistry and Drug Development
The 3-hydroxypiperidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[3] The introduction of an ethyl group at the 3-position creates a chiral center, opening up possibilities for stereoselective interactions with biological targets.
Role as a Synthetic Building Block
This compound is a valuable building block for creating more complex molecules. The dual functionality of the amine and hydroxyl groups allows for sequential or orthogonal chemical modifications, enabling the construction of diverse chemical libraries for high-throughput screening.
Potential Pharmacological Activities
While specific biological data for this compound is limited, derivatives of the broader 3-hydroxypiperidine class have shown a wide range of pharmacological activities.[1][2][4] These include, but are not limited to:
-
Neurological Disorders : The piperidine core is a key component of many centrally acting drugs. The polarity imparted by the hydroxyl group can influence blood-brain barrier permeability. Derivatives are explored for conditions like Alzheimer's disease, schizophrenia, and depression.[1][4]
-
Oncology : The piperidine scaffold is present in numerous kinase inhibitors. For instance, (S)-1-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used to treat certain cancers.[2][5]
-
Analgesics : The piperidine ring is a core structure in many opioid and non-opioid analgesics.[6]
The introduction of the 3-ethyl group in this compound can provide a valuable steric and lipophilic element to modulate the binding of a potential drug candidate to its target protein.
Conclusion
This compound is a structurally interesting and synthetically accessible heterocyclic compound. While direct research on this specific molecule is not extensive, its core structure, the 3-hydroxypiperidine scaffold, is of significant importance to the pharmaceutical industry. Understanding its synthesis via logical, established methods like the Grignard reaction, and appreciating its potential for further functionalization, allows researchers to effectively incorporate this building block into drug discovery programs. The insights provided in this guide aim to equip scientists with the foundational knowledge required to leverage the chemical potential of this compound in the development of novel therapeutics.
References
- 1. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. 3-Hydroxypiperidine | 6859-99-0 | Benchchem [benchchem.com]
- 4. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 5. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Ethylpiperidin-3-ol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Ethylpiperidin-3-ol, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug development. While its isomer, 1-Ethyl-3-piperidinol, is more widely documented, this compound presents a unique structural motif characterized by a tertiary alcohol and an ethyl group at the C3 position of the piperidine ring. This guide delineates its core molecular attributes, proposes a robust and logical synthetic pathway with detailed mechanistic rationale, outlines expected characterization data, and discusses its potential as a versatile building block in medicinal chemistry. The content herein is structured to provide both foundational knowledge and practical insights for scientists and development professionals.
Core Molecular Attributes
This compound is a saturated heterocyclic compound. Its structure, featuring a secondary amine and a tertiary alcohol, makes it a valuable chiral or achiral scaffold for creating more complex molecules. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently employed to improve the pharmacokinetic properties of drug candidates. The specific arrangement of functional groups in this molecule offers distinct stereochemical and synthetic possibilities.
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| CAS Number | 1177299-74-9 | [1] |
| SMILES | OC1(CC)CNCCC1 | [1][2] |
| InChI Key | NLVBTAUKMSPTEZ-UHFFFAOYSA-N | [1][2] |
| Appearance | Solid (form) | [2] |
Synthesis and Mechanistic Rationale
The synthesis of 3-substituted piperidines, particularly those with a tertiary alcohol, requires a carefully controlled approach to ensure regioselectivity and prevent side reactions. A highly effective and logical method involves the use of a commercially available, nitrogen-protected piperidone, which serves as the electrophilic substrate for a nucleophilic addition.
Proposed Synthetic Workflow
The most field-proven approach for constructing this compound is a two-stage process beginning with an N-protected 3-piperidone. Thetert-butyloxycarbonyl (Boc) group is an ideal choice for nitrogen protection due to its stability under the basic conditions of a Grignard reaction and its straightforward removal under acidic conditions.
-
Stage 1: Nucleophilic Addition: The synthesis commences with the reaction of N-Boc-3-piperidone with an organometallic reagent, specifically Ethylmagnesium bromide (EtMgBr). The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon at the C3 position of the piperidone ring. This step creates the desired C-C bond and, upon aqueous workup, generates the tertiary alcohol.
-
Stage 2: Deprotection: The final step involves the removal of the Boc protecting group. This is typically achieved under mild acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product with a free secondary amine.
References
Methodological & Application
Application Notes & Protocols: 3-Ethylpiperidin-3-ol, a Chiral Building Block for Pharmaceutical Scaffolding
Abstract: The piperidine ring is one of the most prevalent heterocyclic scaffolds in modern pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a structurally rigid anchor for presenting pharmacophoric elements in three-dimensional space.[1][2] This guide focuses on 3-Ethylpiperidin-3-ol (CAS: 3972-63-2) , a chiral piperidine building block featuring a secondary amine and a tertiary alcohol. While its isomer, 1-Ethyl-3-piperidinol, is a well-documented intermediate[3][4][5], this compound represents a less explored yet highly valuable scaffold. This document outlines the strategic application of its unique functional groups and provides detailed protocols for its incorporation into complex molecules relevant to drug discovery, particularly in the synthesis of agents targeting the Central Nervous System (CNS).
Introduction: A Tale of Two Isomers
In the landscape of piperidine-based building blocks, it is crucial to distinguish between constitutional isomers, as their reactivity and synthetic applications differ significantly. This compound possesses an ethyl group and a hydroxyl group on the third carbon (C3) of the piperidine ring. This arrangement creates a chiral center at C3 and furnishes the molecule with a secondary amine and a tertiary alcohol.
In contrast, the more commonly cited 1-Ethyl-3-piperidinol features the ethyl group on the ring nitrogen, resulting in a tertiary amine and a secondary alcohol. While both are valuable, the distinct functional handles of this compound—a modifiable N-H bond and a sterically hindered tertiary alcohol—offer a unique synthetic profile for diversification in medicinal chemistry programs.
| Feature Comparison | This compound | 1-Ethyl-3-piperidinol |
| CAS Number | 3972-63-2 | 13444-24-1[6] |
| Structure | ||
| Amine Type | Secondary (N-H) | Tertiary (N-Et) |
| Alcohol Type | Tertiary | Secondary |
| Key Reactive Site | Secondary Amine | Secondary Alcohol |
| Primary Utility | Scaffold for N-diversification | Intermediate for O-diversification |
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is dictated by its two primary functional groups. The strategic choice of reaction conditions allows for selective modification at either site, making it a versatile scaffold.
-
The Secondary Amine (N-H): This is the most versatile handle for molecular elaboration. As a nucleophile and a base, it readily participates in a wide array of cornerstone reactions in medicinal chemistry:
-
N-Arylation/N-Heteroarylation: Reactions like the Buchwald-Hartwig amination enable the coupling of the piperidine to (hetero)aryl halides, a key step in the synthesis of many CNS-active drugs.
-
N-Alkylation: Can be achieved via direct alkylation with alkyl halides or, more cleanly, through reductive amination with aldehydes and ketones.
-
N-Acylation: Forms stable amide bonds, allowing for the introduction of diverse side chains and modulation of the nitrogen's basicity.
-
N-Sulfonylation: Creates sulfonamides, which can act as hydrogen bond donors/acceptors and introduce rigid vectors.
-
-
The Tertiary Alcohol (-OH): While less reactive than a primary or secondary alcohol due to steric hindrance, the tertiary hydroxyl group is a key pharmacophoric feature. It serves as a potent hydrogen bond donor and acceptor, critical for anchoring a molecule within a protein's binding site. While direct functionalization is challenging, it can be achieved under specific conditions (e.g., Williamson ether synthesis with a strong base and alkyl halide). More commonly, it influences the molecule's conformation and polarity.
Below is a conceptual diagram illustrating the synthetic potential radiating from the core scaffold.
Caption: Synthetic versatility of the this compound scaffold.
Application in CNS-Active Compound Synthesis: An Exemplar
The 3-hydroxypiperidine motif is a privileged structure found in numerous compounds targeting CNS receptors and transporters.[7] Its rigid, chair-like conformation allows for precise spatial orientation of substituents, while the hydroxyl group often serves as a key interaction point. For instance, analogs are explored for their potential as analgesics, antidepressants, and treatments for neurological disorders.[4][5]
While direct examples using this compound are sparse, its scaffold is ideally suited for generating novel chemical equity in this space. A common strategy involves coupling the piperidine nitrogen to a substituted aromatic or heteroaromatic system to build affinity for a specific biological target. The following protocol details a robust and widely applicable method for this transformation.
Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol describes a representative Buchwald-Hartwig amination to couple this compound with 4-bromotoluene. This reaction is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.
Objective: To synthesize 1-(4-methylphenyl)-3-ethylpiperidin-3-ol.
Causality Behind Choices:
-
Catalyst System (Pd₂(dba)₃ / XPhos): This is a highly active and versatile palladium catalyst system. Pd₂(dba)₃ is a stable Pd(0) source, while XPhos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step and is effective for coupling with sterically hindered secondary amines.
-
Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the secondary amine (or the intermediate palladium complex) to facilitate the catalytic cycle.
-
Solvent (Toluene): An inert, anhydrous, high-boiling solvent suitable for the elevated temperatures often required for this coupling.
Materials:
-
This compound (1.0 eq)
-
4-Bromotoluene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.08 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 eq), this compound (1.0 eq), and anhydrous toluene.
-
Substrate Addition: Add 4-bromotoluene (1.1 eq) via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to afford the pure N-arylated product.
Caption: Experimental workflow for Buchwald-Hartwig N-Arylation.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the synthesis of an N-alkylated piperidine using reductive amination, a milder alternative to direct alkylation that avoids issues like over-alkylation.
Objective: To synthesize 1-benzyl-3-ethylpiperidin-3-ol.
Causality Behind Choices:
-
Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is not reactive enough to reduce the aldehyde starting material but is sufficiently reactive to reduce the intermediate iminium ion formed in situ. It is also tolerant of mildly acidic conditions.
-
Solvent (DCE): 1,2-Dichloroethane is a common, non-protic solvent for this reaction.
-
Acid (AcOH): Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH, catalytic amount, ~1-2 drops)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reagent Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in DCE. Add a catalytic amount of acetic acid.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Effervescence may be observed.
-
Reaction: Stir the reaction at room temperature for 4-12 hours until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ to quench the reaction and neutralize the acid.
-
Extraction: Extract the aqueous layer twice with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the desired N-benzylated piperidine.
Conclusion
While direct citations for the pharmaceutical synthesis of this compound are not widespread, its structural features—a reactive secondary amine and a chiral, tertiary alcohol—mark it as a building block with significant untapped potential. By applying robust, modern synthetic methodologies such as Buchwald-Hartwig amination and reductive amination, medicinal chemists can leverage this scaffold to construct diverse libraries of novel, three-dimensional molecules. Its utility is particularly apparent for generating new chemical matter in areas like CNS drug discovery, where the 3-hydroxypiperidine motif is a well-established pharmacophore. The protocols provided herein serve as a validated starting point for researchers to explore the rich chemistry of this promising intermediate.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-Ethyl-3-piperidinol, (S)- | 98584-61-3 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
The Emerging Potential of 3-Ethylpiperidin-3-ol Derivatives in Asymmetric Organocatalysis: Application Notes and Protocols
Introduction: A New Frontier in Chiral Catalysis
The quest for novel, efficient, and stereoselective catalysts is a cornerstone of modern organic synthesis. Within the realm of organocatalysis, proline and its derivatives have established a formidable reputation, mediating a wide array of asymmetric transformations with remarkable efficacy.[1][2] The catalytic prowess of these molecules is largely attributed to their secondary amine moiety, which enables the formation of transient enamine or iminium ion intermediates, and the presence of a stereodirecting group. Drawing inspiration from this well-established class of catalysts, this guide explores the untapped potential of 3-Ethylpiperidin-3-ol and its derivatives as a new class of chiral organocatalysts.
The 3-hydroxypiperidine scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents, highlighting its synthetic accessibility and biological relevance.[3][4][5] Structurally, N-unsubstituted or N-alkyl-3-hydroxypiperidines bear a strong resemblance to the highly successful prolinol catalysts. Both possess a chiral secondary amine within a cyclic framework and a hydroxyl group that can participate in hydrogen bonding to orient substrates and enhance stereoselectivity. It is therefore hypothesized that chiral derivatives of this compound can serve as effective catalysts in fundamental C-C bond-forming reactions.
This document provides a detailed exploration of the potential applications of this compound derivatives in asymmetric aldol, Michael, and Mannich reactions. The following sections offer in-depth application notes, detailed experimental protocols, and mechanistic insights based on established principles of aminocatalysis.
Catalyst Activation and Proposed Mechanistic Framework
The catalytic cycle of this compound derivatives is proposed to mirror that of proline and its analogs. The secondary amine is the key functional group, reacting with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate or with an α,β-unsaturated carbonyl to generate an electrophilic iminium ion. The adjacent chiral tertiary alcohol is poised to act as a crucial stereocontrolling element through the formation of hydrogen bonds with the incoming electrophile or nucleophile, thereby directing the facial selectivity of the addition.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxypiperidine | 6859-99-0 | Benchchem [benchchem.com]
- 4. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]
- 5. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
Application Note & Protocols: A Versatile Platform for the Parallel Synthesis of 3-Ethylpiperidin-3-ol Analog Libraries
Abstract
The 3-hydroxy-3-alkylpiperidine scaffold is a privileged motif in medicinal chemistry, integral to numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive, field-proven methodology for the efficient construction of a diverse library of 3-Ethylpiperidin-3-ol analogs. We detail a robust, two-stage synthetic strategy centered on the versatile Grignard reaction with a common N-protected 3-piperidone intermediate. This approach is optimized for parallel synthesis, enabling the rapid generation of novel analogs for structure-activity relationship (SAR) studies in drug discovery. This document furnishes detailed, step-by-step protocols, explains the causal logic behind experimental choices, and includes workflows for characterization and purification, empowering researchers to accelerate their lead-generation programs.
Introduction: The Strategic Value of the 3-Piperidinol Scaffold
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its conformational flexibility, metabolic stability, and ability to modulate properties like solubility and basicity.[2] The introduction of a tertiary alcohol at the 3-position, as seen in this compound, creates a key chiral center and a potent hydrogen bonding moiety, significantly expanding the potential for specific, high-affinity interactions with biological targets.
The generation of analog libraries around a core scaffold is a cornerstone of modern drug discovery. By systematically modifying the substituent at the 3-position, researchers can fine-tune a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The synthetic strategy outlined herein is designed for this purpose, prioritizing efficiency, versatility, and scalability. It allows for the creation of a multitude of analogs from a single, readily accessible intermediate, making it an ideal platform for exploratory chemistry and lead optimization.[3][4]
Core Synthetic Strategy & Retrosynthetic Analysis
The most direct and modular approach to a library of 3-alkyl-3-piperidinols involves the addition of various organometallic nucleophiles to a common electrophilic precursor. Our strategy employs the Grignard reaction, a classic and reliable method for carbon-carbon bond formation and the synthesis of tertiary alcohols.[5][6]
The retrosynthetic analysis reveals a straightforward disconnection. The target 3-alkyl-3-piperidinol analogs (1 ) are derived from a common intermediate, N-protected 3-piperidone (2 ). The diversity-generating step is the addition of a range of Grignard reagents (R-MgBr, 3 ), which are either commercially available or easily prepared.
Caption: Retrosynthetic analysis for the 3-Alkyl-3-piperidinol library.
The overall laboratory workflow is designed as a three-part process: synthesis of the key piperidone intermediate, parallel Grignard additions to generate diversity, and a final deprotection/purification step.
Caption: High-level workflow for library synthesis.
Part I: Protocol for Key Intermediate Synthesis
Synthesis of N-tert-Butoxycarbonyl-3-piperidone (N-Boc-3-piperidone)
The choice of the tert-butoxycarbonyl (Boc) protecting group is strategic. It is exceptionally stable under the strongly basic and nucleophilic conditions of the Grignard reaction yet can be removed cleanly under acidic conditions that are orthogonal to the product's structure.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-piperidone hydrochloride (1.0 eq). Suspend the solid in dichloromethane (DCM, approx. 0.2 M).
-
Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.5 eq) dropwise to the stirring suspension. Allow it to stir for 15 minutes to liberate the free base.
-
Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil is typically purified by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-piperidone as a clear oil or white solid.
| Reagent | M.W. | Eq. |
| 3-Piperidone HCl | 135.61 | 1.0 |
| Triethylamine (TEA) | 101.19 | 2.5 |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 |
| Dichloromethane (DCM) | - | Solvent |
Expected Yield: 85-95%. Characterization (¹H NMR, CDCl₃): δ ~3.6 (m, 2H), 3.4 (t, 2H), 2.4 (t, 2H), 2.1 (m, 2H), 1.45 (s, 9H).
Part II: Protocol for Parallel Library Synthesis via Grignard Addition
This protocol is designed for a 24-well parallel synthesis block but can be adapted for standard round-bottom flasks. Crucially, all glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as Grignard reagents are highly sensitive to moisture and oxygen.
General Protocol:
-
Preparation: In each reaction well/flask under an inert atmosphere, place a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.3 M).
-
Cooling: Cool the reaction block/flasks to 0 °C using an ice bath.
-
Grignard Addition: To each respective well, add the corresponding Grignard reagent solution (1.2 eq, e.g., Ethylmagnesium bromide in THF) dropwise via syringe. The addition should be slow to control any exotherm.
-
Reaction: Stir the reactions at 0 °C for 1 hour, then allow them to warm to room temperature and stir for an additional 2-4 hours. Monitor a representative reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the block back to 0 °C. Slowly and carefully quench each reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute each reaction mixture with ethyl acetate and transfer to a labeled tube or separatory funnel. Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate the solvent in vacuo to yield the crude N-Boc-protected 3-alkyl-3-piperidinol analogs. At this stage, the crude products can be taken directly to the deprotection step.
Representative Library of Analogs
| Entry | Grignard Reagent (R-MgBr) | R-Group | Product Structure (after deprotection) |
| A1 | Ethylmagnesium bromide | -CH₂CH₃ | This compound |
| A2 | Methylmagnesium bromide | -CH₃ | 3-Methylpiperidin-3-ol |
| A3 | Phenylmagnesium bromide | -Ph | 3-Phenylpiperidin-3-ol |
| A4 | Cyclopropylmagnesium bromide | -c-Pr | 3-Cyclopropylpiperidin-3-ol |
| A5 | Vinylmagnesium bromide | -CH=CH₂ | 3-Vinylpiperidin-3-ol |
Part III: Protocol for Final Deprotection & Purification
The acidic removal of the Boc group is typically a clean and high-yielding transformation.
Protocol:
-
Deprotection: Dissolve the crude N-Boc-protected analog from the previous step in a suitable solvent such as DCM or 1,4-dioxane.
-
Acid Addition: Add an excess of strong acid. Common reagents include trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Work-up: Concentrate the reaction mixture in vacuo. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid. If HCl was used, the product is often isolated as the hydrochloride salt.
-
Final Purification: For library applications, purification is often achieved using mass-directed preparative HPLC. For single analogs, standard flash column chromatography on silica gel (often using a mobile phase containing DCM/Methanol/Ammonium Hydroxide) can be employed to isolate the free base.
Part IV: Analytical Characterization
Confirmation of the final product's identity and purity is essential.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for library analysis. It provides purity information (by UV trace) and confirms the molecular weight of the target compound.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For key compounds or representative library members, ¹H and ¹³C NMR provide definitive structural confirmation.
-
Expected Data for this compound: The ¹H NMR should show characteristic signals for the ethyl group (a quartet and a triplet), along with complex multiplets for the piperidine ring protons. The hydroxyl proton may be a broad singlet. The ¹³C NMR will show distinct signals for all 7 carbons.
-
-
HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.
Conclusion
The synthetic framework presented in this application note offers a powerful and highly adaptable platform for the creation of diverse this compound analog libraries. By leveraging a common, easily prepared intermediate and the robust Grignard reaction, researchers can rapidly access a wide range of novel chemical entities. This strategy facilitates efficient exploration of structure-activity relationships, providing a critical tool for accelerating the hit-to-lead process in modern drug discovery programs.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Note: A Modern Protocol for the Reductive Dehydroxylation of 3-Ethylpiperidin-3-ol
Abstract
The direct dehydroxylation of non-activated tertiary alcohols represents a significant challenge in synthetic chemistry. This application note provides a detailed, robust protocol for the reduction of 3-Ethylpiperidin-3-ol to 3-Ethylpiperidine, a valuable scaffold in medicinal chemistry.[1] Moving beyond classical, often harsh methods, we leverage a modern titanium-catalyzed reaction that proceeds under mild conditions with high functional group tolerance.[2][3][4] This guide is designed for researchers in drug development and synthetic chemistry, offering a comprehensive workflow from reaction setup and monitoring to product purification and characterization. We emphasize the underlying chemical principles, safety protocols, and expected outcomes to ensure reliable and reproducible results.
Scientific Rationale and Mechanistic Insight
The piperidine ring is a ubiquitous motif in pharmaceuticals, making the synthesis of substituted piperidines a critical endeavor. The target molecule, 3-Ethylpiperidine, is a useful building block for more complex molecular architectures.[1] The starting material, this compound, possesses a tertiary alcohol, a functional group notoriously difficult to remove directly via classical hydrogenation methods due to steric hindrance and the poor leaving group nature of the hydroxyl moiety.
This protocol employs a low-valent titanium-catalyzed dehydroxylation, a method that has gained prominence for its efficacy with sterically hindered and non-activated alcohols.[5][6]
Proposed Catalytic Cycle: The reaction is predicated on the generation of a carbon-centered radical at the C3 position, followed by a hydrogen atom transfer (HAT). The proposed mechanism, based on recent literature, is outlined below[3][6]:
-
Catalyst Activation: The pre-catalyst, a Ti(IV) species, is reduced in situ by a stoichiometric reductant (e.g., Zinc powder) to the active low-valent Ti(III) species.
-
Alcohol Activation & C-O Cleavage: The tertiary alcohol coordinates to the Ti(III) center. An activating agent (e.g., a chlorosilane) facilitates the process, leading to homolytic cleavage of the C–O bond. This step is crucial as it generates the key tertiary alkyl radical intermediate.
-
Hydrogen Atom Transfer (HAT): A hydrogen atom donor, typically a silane such as Phenylsilane (PhSiH₃), intercepts the alkyl radical to form the desired C–H bond, yielding the 3-Ethylpiperidine product.[3]
-
Catalyst Regeneration: The resulting Ti(IV) species is reduced back to Ti(III) by the stoichiometric reductant, completing the catalytic cycle.
Caption: Proposed mechanism for Ti-catalyzed dehydroxylation.
Experimental Protocol
This protocol is optimized for a 1 mmol scale reaction. Users should adjust quantities proportionally for scale-up or scale-down experiments.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example | CAS No. | Notes |
| This compound | ≥95% | Sigma-Aldrich | 1177299-74-9 | Starting material.[7] |
| Cp*TiCl₃ (Pentamethylcyc...) | ≥97% | Sigma-Aldrich | 12129-74-9 | Titanium pre-catalyst. |
| Triethylsilane (TES) | ≥99% | Sigma-Aldrich | 617-86-7 | Alternative H-donor and activator. |
| Phenylsilane (PhSiH₃) | ≥97% | Sigma-Aldrich | 694-53-1 | Primary hydrogen atom donor.[6] |
| Zinc Dust (<10 micron) | ≥98% | Sigma-Aldrich | 7440-66-6 | Stoichiometric reductant. Activate before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | 123-91-1 | Reaction solvent. Use from a freshly opened bottle or distillation. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | 60-29-7 | Extraction solvent. |
| Saturated aq. NaHCO₃ | Reagent Grade | - | - | For quenching the reaction. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | - | - | Drying agent. |
Equipment
-
Two-neck round-bottom flask (25 mL) with magnetic stir bar
-
Condenser and gas inlet/outlet adapter (Schlenk line or balloon)
-
Septa, syringes, and needles for inert atmosphere transfers
-
Heating mantle with a temperature controller and oil bath
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for work-up (separatory funnel, flasks)
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
The entire procedure must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent quenching of the catalyst and reagents.
Part A: Reaction Setup
-
Flask Preparation: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon. Allow it to cool to room temperature.
-
Reagent Addition: To the flask, add this compound (129.2 mg, 1.0 mmol, 1.0 equiv.), Cp*TiCl₃ (14.5 mg, 0.05 mmol, 5 mol%), and activated Zinc dust (98 mg, 1.5 mmol, 1.5 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) via syringe.
-
Initiation: Seal the flask, and begin vigorous stirring. Add Phenylsilane (PhSiH₃, 249 µL, 2.0 mmol, 2.0 equiv.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C in a pre-heated oil bath and allow it to stir for 12-24 hours.
Part B: Reaction Monitoring
-
Sampling: After 12 hours, carefully take a small aliquot from the reaction mixture using a nitrogen-purged syringe.
-
Quenching the Sample: Quench the aliquot with a few drops of saturated aq. NaHCO₃ and extract with a small volume of ethyl acetate.
-
TLC Analysis: Spot the organic layer on a TLC plate against the starting material.
-
Mobile Phase: 10:1 Dichloromethane / Methanol (+1% Triethylamine)
-
Visualization: UV light (if applicable) and Potassium Permanganate stain.
-
Expected Results: The product, 3-Ethylpiperidine, is more nonpolar and should have a higher Rf value than the starting alcohol. The reaction is complete upon the disappearance of the starting material spot.
-
Part C: Work-up and Purification
-
Cooling & Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) while stirring. Caution: Gas evolution may occur.
-
Filtration: Filter the mixture through a pad of Celite® to remove the zinc and titanium salts. Wash the pad thoroughly with diethyl ether or ethyl acetate (3 x 15 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing & Drying: Combine all organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 100% Dichloromethane to 95:5 Dichloromethane/Methanol with 1% Triethylamine to prevent product tailing.
-
Collect fractions and analyze by TLC to isolate the pure 3-Ethylpiperidine.
-
Part D: Product Characterization
The final product should be a clear, colorless to pale yellow oil.
-
Yield: A typical isolated yield for this reaction is in the range of 70-85%.
-
¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the -OH proton and the appearance of a new proton signal in the aliphatic region corresponding to the new C-H bond at the C3 position.
-
¹³C NMR (101 MHz, CDCl₃): Expect the disappearance of the C-OH signal (~70-80 ppm) and the appearance of a new CH signal (~30-40 ppm).
-
Mass Spectrometry (GC-MS or ESI-MS): The product will show a molecular ion peak corresponding to its molecular weight of 113.20 g/mol .[8][9]
Workflow and Data Summary
Caption: Overall experimental workflow for the reduction.
Table 1: Reagent Stoichiometry and Expected Results
| Component | MW ( g/mol ) | Amount (1 mmol scale) | Equivalents | Role | Expected Yield |
| This compound | 129.20 | 129.2 mg | 1.0 | Substrate | - |
| Cp*TiCl₃ | 289.48 | 14.5 mg | 0.05 | Pre-catalyst | - |
| Zinc Dust | 65.38 | 98 mg | 1.5 | Reductant | - |
| Phenylsilane | 108.22 | 249 µL | 2.0 | H-atom Donor | - |
| 3-Ethylpiperidine | 113.20 | - | - | Product | 79-102 mg (70-90%) |
Safety Precautions
-
General: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
3-Ethylpiperidine (Product): This compound is flammable, corrosive, and may cause respiratory irritation. Handle with care.[8][10]
-
Phenylsilane: Flammable liquid. Handle under an inert atmosphere.
-
1,4-Dioxane: A flammable liquid and potential carcinogen.
-
Zinc Dust: Flammable solid. Can be pyrophoric. Avoid inhalation.
-
-
Procedure: The reaction quench should be performed slowly and carefully, as it can be exothermic and may produce hydrogen gas. All metal parts of equipment should be grounded to prevent static discharge.[10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ti-Catalyzed Dehydroxylation of Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ti-Catalyzed Dehydroxylation of Tertiary Alcohols [organic-chemistry.org]
- 7. 1177299-74-9|this compound| Ambeed [ambeed.com]
- 8. 3-Ethylpiperidine | C7H15N | CID 202966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Ethylpiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the large-scale synthesis and purification of 3-Ethylpiperidin-3-ol, a key intermediate in the development of various pharmaceutical compounds. The protocols and methodologies outlined herein are designed to be robust, scalable, and reproducible, ensuring high purity and yield for drug development and manufacturing applications. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the chosen procedures, empowering researchers to adapt and optimize the process for their specific needs.
Introduction and Strategic Overview
This compound is a tertiary alcohol derivative of piperidine. The piperidine ring is a prevalent scaffold in a multitude of bioactive molecules and approved drugs. The introduction of an ethyl group and a hydroxyl group at the 3-position creates a chiral center, making this molecule a valuable building block for the synthesis of complex and stereospecific active pharmaceutical ingredients (APIs).
The synthetic strategy detailed in this guide focuses on a Grignard reaction, a classic and highly reliable method for carbon-carbon bond formation. This approach is well-suited for large-scale production due to its typically high conversion rates and the availability of starting materials. The purification protocol is designed to address the challenges associated with the physicochemical properties of the target molecule, ensuring the final product meets the stringent purity requirements of the pharmaceutical industry.
Logical Workflow for Synthesis and Purification
Caption: Overall workflow from starting materials to the final, quality-controlled product.
Large-Scale Synthesis of this compound
The selected synthetic route involves two key stages: a Grignard reaction to form the carbon skeleton and a subsequent deprotection step to yield the final product. The use of a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is crucial for the success of the Grignard reaction, as it prevents the Grignard reagent from acting as a base and deprotonating the secondary amine.
Synthesis of N-Boc-3-Ethylpiperidin-3-ol via Grignard Reaction
This step involves the reaction of N-Boc-3-piperidone with ethylmagnesium bromide. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidone to form a tertiary alcohol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-3-piperidone | ≥98% | Commercial Source | Should be anhydrous. |
| Magnesium Turnings | High Purity | Commercial Source | For Grignard reagent preparation. |
| Ethyl Bromide | ≥99% | Commercial Source | Anhydrous. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, DriSolv® or equivalent | Commercial Source | Crucial for Grignard reaction success. |
| Iodine | Crystal, ACS Reagent | Commercial Source | For activating magnesium. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Solution | Prepared in-house | For quenching the reaction. |
| Diethyl Ether | Anhydrous | Commercial Source | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercial Source | For drying organic layers. |
Experimental Protocol
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel with magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1]
-
-
Grignard Addition to N-Boc-3-piperidone
-
In a separate, flame-dried reaction vessel under an inert atmosphere, dissolve N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the freshly prepared ethylmagnesium bromide solution to the cooled solution of N-Boc-3-piperidone via a cannula or dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
-
Work-up and Isolation of N-Boc-3-Ethylpiperidin-3-ol
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This is a mild quenching agent that helps to prevent the dehydration of the tertiary alcohol product.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-Boc-3-Ethylpiperidin-3-ol as an oil or a low-melting solid.
-
Deprotection of N-Boc-3-Ethylpiperidin-3-ol
The Boc protecting group is readily removed under acidic conditions to yield the free amine, this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Crude N-Boc-3-Ethylpiperidin-3-ol | From previous step | N/A | |
| Hydrochloric Acid (HCl) in 1,4-Dioxane | 4 M solution | Commercial Source | Or prepare by bubbling HCl gas through dioxane. |
| Diethyl Ether | ACS Reagent | Commercial Source | |
| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | Commercial Source | For basification. |
| Dichloromethane (DCM) | ACS Reagent | Commercial Source | For extraction. |
Experimental Protocol
-
Acidic Cleavage of the Boc Group
-
Dissolve the crude N-Boc-3-Ethylpiperidin-3-ol in a minimal amount of diethyl ether or 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4 M HCl in 1,4-dioxane (2-3 equivalents).
-
Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of the product may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS to ensure complete deprotection.
-
-
Isolation of Crude this compound
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add water and basify the aqueous solution to a pH of >12 with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Large-Scale Purification of this compound
The purification of this compound on a large scale is critical to achieving the high purity required for pharmaceutical applications. The following protocol outlines a robust purification strategy.
Liquid-Liquid Extraction
This initial purification step aims to remove inorganic salts and other water-soluble impurities.
Protocol
-
Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic solution sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Vacuum Distillation
Vacuum distillation is a highly effective method for purifying liquids on a large scale, especially for compounds with relatively high boiling points, as it allows for distillation at lower temperatures, preventing thermal degradation.
Protocol
-
Set up a vacuum distillation apparatus with a short path distillation head to minimize product loss.
-
Heat the crude this compound under reduced pressure.
-
Collect the fraction that distills at the expected boiling point of this compound. The exact boiling point will depend on the applied pressure.
-
It is advisable to collect multiple fractions and analyze their purity separately to maximize the yield of high-purity material.
Crystallization (Optional)
If the distilled product is a solid at room temperature or if further purification is required, crystallization can be employed.
Protocol
-
Dissolve the distilled this compound in a minimal amount of a hot solvent in which it is soluble.
-
Slowly cool the solution to induce crystallization. The choice of solvent is critical and may require some experimentation. A solvent system in which the product is soluble when hot but sparingly soluble when cold is ideal.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quality Control and Analytical Methods
Rigorous analytical testing is essential to confirm the identity and purity of the final product.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Peak purity, retention time, mass spectrum matching with a reference standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Chemical shifts, integration, coupling constants, absence of impurity signals. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Peak area percentage of the main component, detection of non-volatile impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Presence of characteristic O-H and N-H stretching frequencies. |
| Karl Fischer Titration | Determination of water content. | Water content should be within specified limits for pharmaceutical intermediates. |
Purity Determination Workflow
Caption: A typical quality control workflow for the final product.
Safety Precautions
The synthesis and purification of this compound involve the use of hazardous chemicals and require strict adherence to safety protocols.
-
Grignard Reagents: Ethylmagnesium bromide is highly reactive, pyrophoric, and reacts violently with water. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere.
-
Solvents: Anhydrous THF and diethyl ether are highly flammable. Use in a well-ventilated fume hood away from ignition sources.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals. Consult the Safety Data Sheet (SDS) for each chemical before use.[2]
Conclusion
The protocols detailed in this guide provide a robust and scalable method for the synthesis and purification of high-purity this compound. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers and drug development professionals can confidently produce this valuable intermediate for their pharmaceutical development programs. The emphasis on both detailed procedural steps and the rationale behind them is intended to facilitate successful implementation and adaptation of these methods.
References
Application Notes and Protocols: Leveraging 3-Ethylpiperidin-3-ol in the Development of CNS Active Agents
Introduction: The Piperidine Scaffold as a Privileged Structure in CNS Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2][3][4][5] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are critical for blood-brain barrier (BBB) penetration and target engagement.[1] The nitrogen atom within the piperidine ring often serves as a key interaction point with biological targets, typically forming ionic or hydrogen bonds.[6] This guide focuses on the strategic application of a specific, yet underexplored, piperidine derivative: 3-Ethylpiperidin-3-ol .
The introduction of a tertiary alcohol at the 3-position, combined with an ethyl group, offers a unique set of steric and electronic features. This substitution pattern presents opportunities for novel structure-activity relationships (SAR) by providing a hydrogen bond donor and acceptor, as well as a chiral center, which can be pivotal for achieving selectivity and potency for various CNS targets. This document serves as a comprehensive guide for researchers, providing detailed protocols and insights into the utilization of this compound as a versatile building block for the synthesis and evaluation of next-generation CNS active agents.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material is fundamental to its effective application. Below is a summary of the key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 1177299-74-9 | --INVALID-LINK--[7] |
| Molecular Formula | C₇H₁₅NO | --INVALID-LINK--[8] |
| Molecular Weight | 129.20 g/mol | --INVALID-LINK--[8] |
| IUPAC Name | This compound | --INVALID-LINK--[7] |
| Appearance | Off-white to light yellow solid | --INVALID-LINK--[7] |
| Solubility | Soluble in methanol, ethanol, and water | Inferred from structure |
Synthetic Strategies: Derivatization of the this compound Scaffold
The true potential of this compound lies in its capacity for chemical modification. The secondary amine and the tertiary hydroxyl group are the primary handles for derivatization, allowing for the exploration of a vast chemical space.
Logical Flow for Derivatization
Caption: Derivatization pathways for this compound.
Protocol 1: N-Alkylation of this compound
Objective: To introduce various alkyl or aryl substituents on the piperidine nitrogen to modulate basicity, lipophilicity, and target interactions.
Rationale: N-substitution is a common strategy in the development of CNS drugs to fine-tune pharmacokinetic and pharmacodynamic properties. For instance, the nature of the N-substituent can significantly impact affinity for targets like opioid or sigma receptors.[6][9]
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ACN (0.1 M), add K₂CO₃ (2.0 eq).
-
Add the desired alkyl or benzyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired N-substituted derivative.
Protocol 2: O-Acylation of this compound
Objective: To introduce an ester functionality at the 3-position, which can act as a hydrogen bond acceptor or a prodrug moiety.
Rationale: Acylation of the hydroxyl group can alter the polarity and metabolic stability of the molecule. Ester derivatives may exhibit different target binding interactions or be cleaved in vivo to release the active parent compound.
Materials:
-
This compound (or its N-protected derivative)
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.
-
Add TEA (1.5 eq) followed by a catalytic amount of DMAP.
-
Add the acyl chloride or anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Screening Cascade for CNS Activity
A systematic evaluation of the synthesized derivatives is crucial to identify promising lead compounds. A tiered screening approach, from in vitro to in vivo assays, is recommended.
Workflow for CNS Drug Candidate Evaluation
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1177299-74-9|this compound| Ambeed [ambeed.com]
- 8. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Continuous Flow Chemistry Approach to the Synthesis of 3-Ethylpiperidin-3-ol
Abstract
This document details a robust and scalable method for the continuous synthesis of 3-Ethylpiperidin-3-ol, a valuable heterocyclic building block in medicinal chemistry.[1] The protocol leverages the inherent safety and efficiency benefits of flow chemistry to manage the highly exothermic and hazardous Grignard reaction, a cornerstone of this synthesis.[2][3] By moving from traditional batch processing to a continuous-flow model, this method offers superior control over reaction parameters, leading to improved yield, purity, and operational safety.[4][5] This application note provides a comprehensive guide, including the scientific rationale, a detailed step-by-step protocol, and process control strategies for researchers and professionals in pharmaceutical development.
Introduction: The Case for Flow Chemistry in Synthesizing Piperidine Scaffolds
The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, present in over twenty classes of drugs.[1] Specifically, 3-alkyl-3-hydroxypiperidines, such as this compound, serve as critical intermediates in the development of novel therapeutic agents, including analgesics and antidepressants.[6] The classical synthetic route to these tertiary alcohols involves the addition of an organometallic reagent, typically a Grignard reagent, to a corresponding piperidone precursor.
While effective, the Grignard reaction is notoriously challenging to scale up in batch reactors. Key hazards include:
-
High Exothermicity: The reaction generates a significant amount of heat, which can be difficult to dissipate in large vessels, creating risks of thermal runaways.[7]
-
Initiation Difficulty: The reaction can have an induction period, followed by a sudden, rapid, and uncontrolled exotherm.[7]
-
Reagent Handling: Grignard reagents are highly reactive, air- and moisture-sensitive, and their preparation and handling on a large scale pose significant safety challenges.[8]
Continuous flow chemistry offers a transformative solution to these problems.[9] By conducting reactions in the small, confined volume of a tube or microreactor, flow systems provide an exceptionally high surface-area-to-volume ratio.[10] This enables near-instantaneous heat transfer, mitigating the risk of hot spots and thermal runaways.[11] The continuous nature of the process allows for precise control over stoichiometry, residence time, and temperature, leading to more consistent product quality and higher yields.[12] Furthermore, the reduced volume of hazardous material present in the reactor at any given moment creates an inherently safer process.[13][14]
This guide outlines a validated protocol for the synthesis of this compound via a continuous Grignard reaction, designed for easy implementation and scalability from the laboratory to production environments.[4][12]
Synthetic Strategy & Workflow Overview
The synthesis is accomplished in two main stages:
-
Continuous Grignard Addition: An N-protected 3-piperidone is reacted with a continuously generated or dosed ethylmagnesium halide Grignard reagent in a flow reactor. The N-protection (e.g., with a Boc group) is crucial to prevent side reactions involving the amine.
-
Deprotection and Isolation: The resulting N-protected this compound is then deprotected in a subsequent step to yield the final product.
The continuous flow setup is designed for a "telescoped" process where the output from the Grignard reaction flows directly into a quenching stream, minimizing the handling of reactive intermediates.[15]
Figure 1: High-level workflow for the continuous synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| N-Boc-3-piperidone | >98% | Sigma-Aldrich | |
| Ethylmagnesium bromide solution | 1.0 M in 2-MeTHF | Sigma-Aldrich | 2-MeTHF is a safer, renewable alternative to THF or diethyl ether.[13] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Anhydrous, >99% | Sigma-Aldrich | Used as the primary reaction solvent. |
| Ammonium Chloride (NH₄Cl) | ACS Reagent, >99.5% | VWR | For quenching solution. |
| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific | For deprotection step. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | - | For neutralization. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying. |
Safety Precaution: Grignard reagents are highly reactive and can be pyrophoric.[7] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware or chemically-resistant flow equipment.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Equipment Setup
-
Pumps: Two high-pressure, continuous-flow pumps (e.g., syringe pumps or HPLC pumps) capable of handling organometallic reagents.
-
Reactor: A 10 mL PFA or stainless steel reactor coil.
-
Mixers: Chemically resistant T-mixers.
-
Temperature Control: A cooling/heating circulator or reaction block to maintain the reactor temperature.
-
Back Pressure Regulator (BPR): A BPR set to ~5 bar (75 psi) to ensure single-phase flow and prevent solvent boiling.
-
Tubing: PFA or stainless steel tubing with appropriate fittings.
Reagent Stream Preparation
-
Stream A (Piperidone): Prepare a 0.5 M solution of N-Boc-3-piperidone in anhydrous 2-MeTHF.
-
Stream B (Grignard): Use a commercially available 1.0 M solution of ethylmagnesium bromide in 2-MeTHF.
-
Stream C (Quench): Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).
Continuous Synthesis Procedure
-
System Priming: Prime all pumps and lines with anhydrous 2-MeTHF under an inert atmosphere to ensure the system is dry and free of air.
-
Initiate Flow:
-
Start pumping Stream A (N-Boc-3-piperidone, 0.5 M) at a flow rate of 0.5 mL/min.
-
Simultaneously, start pumping Stream B (Ethylmagnesium bromide, 1.0 M) at a flow rate of 0.5 mL/min. This establishes a 1:1 molar ratio of reactants.
-
-
Reaction: The combined streams mix in the first T-mixer and enter the 10 mL flow reactor (R1), which is maintained at 10 °C. The total flow rate of 1.0 mL/min results in a residence time of 10 minutes.
-
Quenching: The output stream from the reactor is merged with Stream C (Saturated aq. NH₄Cl) pumped at 1.0 mL/min. This immediately quenches the reaction and the unreacted Grignard reagent.
-
Collection: The biphasic mixture passes through the BPR and is collected in a flask. Continue the process until the desired quantity of starting material has been consumed.
-
Work-up:
-
Transfer the collected mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with 2-MeTHF (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-Ethylpiperidin-3-ol.
-
Process Parameters Summary
| Parameter | Value | Rationale |
| Piperidone Conc. (A) | 0.5 M in 2-MeTHF | Balances throughput with solubility and heat management. |
| Grignard Conc. (B) | 1.0 M in 2-MeTHF | Standard commercial concentration. |
| Flow Rate (A) | 0.5 mL/min | |
| Flow Rate (B) | 0.5 mL/min | Maintains a 1:1 stoichiometry. |
| Reactor Volume | 10 mL | Provides sufficient residence time for reaction completion at the specified flow rates. |
| Residence Time | 10 min | Optimized for high conversion based on typical Grignard reaction kinetics.[16] |
| Temperature | 10 °C | Controls the exothermic reaction while ensuring a reasonable reaction rate. |
| Back Pressure | 5 bar (75 psi) | Prevents outgassing and ensures stable, single-phase flow. |
| Quench Flow Rate (C) | 1.0 mL/min | Ensures rapid and complete quenching of the reaction. |
| Calculated Yield | >90% (crude) | Based on typical efficiencies for flow-based Grignard additions.[17] |
| Productivity | ~1.9 g/hour (of protected product) | Demonstrates the efficiency of the continuous process. |
Deprotection of N-Boc-3-Ethylpiperidin-3-ol
-
Dissolve the crude N-Boc-3-Ethylpiperidin-3-ol in a minimal amount of methanol.
-
Add a 4 M solution of HCl in 1,4-dioxane and stir at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in water and basify to pH > 10 with 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to afford the final product, this compound, which can be further purified by distillation or crystallization if necessary.
Figure 2: Reaction scheme for the synthesis of this compound.
Conclusion
The transition from batch to continuous flow manufacturing is a pivotal step in modernizing pharmaceutical and fine chemical production.[11] This application note demonstrates that the synthesis of this compound, a process reliant on the hazardous Grignard reaction, is an ideal candidate for this technological shift. The described flow chemistry protocol offers significant improvements in safety, process control, and consistency over traditional batch methods.[2][4] By providing precise control over highly exothermic reactions, this method not only enhances laboratory safety but also provides a clear, scalable pathway for the efficient production of important pharmaceutical intermediates.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 3. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 4. asynt.com [asynt.com]
- 5. helgroup.com [helgroup.com]
- 6. chemimpex.com [chemimpex.com]
- 7. acs.org [acs.org]
- 8. Grignard Reactions in Flow - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
- 10. researchgate.net [researchgate.net]
- 11. contractpharma.com [contractpharma.com]
- 12. syrris.com [syrris.com]
- 13. cs.gordon.edu [cs.gordon.edu]
- 14. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 15. Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FLOW CHEMISTRY APPLIED TO THE PREPARATION OF SMALL MOLECULES POTENTIALLY USEFUL AS THERAPEUTIC AGENTS [tesidottorato.depositolegale.it]
- 17. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
Revolutionizing Tertiary Piperidinol Synthesis: A Microwave-Assisted Approach to 3-Ethylpiperidin-3-ol Derivatives
Abstract:
This application note provides a detailed protocol for the synthesis of 3-Ethylpiperidin-3-ol derivatives, valuable scaffolds in medicinal chemistry, utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the efficiency of microwave irradiation, this method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced safety profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of these important heterocyclic compounds. We will delve into the scientific rationale, provide a step-by-step experimental protocol, and offer insights into the expected outcomes and potential troubleshooting.
Introduction: The Significance of 3-Alkyl-3-hydroxypiperidines and the Power of Microwave Synthesis
The 3-alkyl-3-hydroxypiperidine motif is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active molecules. These tertiary alcohols exhibit a wide range of pharmacological activities, making them attractive targets for the development of novel therapeutics. The precise orientation of the hydroxyl and alkyl groups provides a three-dimensional structure that can effectively interact with biological targets.
Traditionally, the synthesis of these compounds, often via Grignard reactions with piperidone precursors, involves lengthy reaction times and can be plagued by side reactions and inconsistent yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative.[1][2][3] Microwave irradiation directly and uniformly heats the reaction mixture by interacting with polar molecules, leading to rapid temperature increases and significantly accelerated reaction rates.[4][5] This technique not only shortens synthesis time from hours to minutes but also often results in higher product purity and yield.[4][5]
This application note focuses on a microwave-assisted Grignard reaction for the synthesis of this compound, a key intermediate for the elaboration of more complex derivatives.
Scientific Rationale and Reaction Mechanism
The core of this synthesis is the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to a suitable N-protected 3-piperidone. The N-protection is crucial to prevent side reactions involving the acidic N-H proton of the piperidine ring. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
The reaction proceeds as follows:
-
Formation of the Grignard Reagent: While not the focus of this protocol, the ethylmagnesium bromide is typically prepared by reacting ethyl bromide with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).
-
Microwave-Assisted Nucleophilic Addition: The N-Boc-3-piperidone is subjected to the ethyl Grignard reagent under microwave irradiation. The polar carbonyl group of the piperidone efficiently absorbs microwave energy, leading to rapid localized heating and accelerating the nucleophilic attack of the ethyl group. This targeted heating minimizes the decomposition of thermally sensitive reagents and products.[4]
-
Work-up and Deprotection: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) to protonate the resulting alkoxide and yield the N-Boc-3-ethyl-3-hydroxypiperidine. Subsequent removal of the Boc protecting group, typically under acidic conditions, affords the final this compound.
The use of microwave irradiation in Grignard reactions has been shown to be particularly beneficial. It can help to overcome the initiation barrier for Grignard reagent formation and can significantly accelerate the subsequent addition reaction.[6][7][8] Studies have shown that microwave irradiation can lead to the formation of highly reactive magnesium particles through electrostatic discharges, which can reduce initiation times.[9]
Figure 1: Reaction scheme for the microwave-assisted synthesis of this compound.
Experimental Protocol
Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| N-Boc-3-piperidone | ≥97% | Sigma-Aldrich |
| Ethylmagnesium bromide | 1.0 M solution in THF | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Fisher Scientific |
| Diethyl ether (Et₂O) | Anhydrous | VWR |
| Magnesium sulfate (MgSO₄) | Anhydrous | Acros Organics |
| Hydrochloric acid | 4 M in 1,4-Dioxane | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | J.T. Baker |
| Equipment | ||
| Microwave Synthesizer | (e.g., CEM Discover, Biotage Initiator) | |
| 10 mL Microwave reaction vial with stir bar | ||
| Round-bottom flasks | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Magnetic stirrer | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Step-by-Step Procedure
Part A: Microwave-Assisted Grignard Addition
-
Preparation: In a dry 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve N-Boc-3-piperidone (1.0 g, 5.02 mmol) in anhydrous THF (5 mL).
-
Addition of Grignard Reagent: Slowly add ethylmagnesium bromide (1.0 M solution in THF, 6.0 mL, 6.0 mmol, 1.2 equivalents) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Microwave Irradiation: Securely cap the reaction vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 10 minutes. The pressure should be monitored and kept within the safe operating limits of the instrument.
-
Quenching: After the reaction is complete and the vial has cooled to room temperature, carefully uncap the vial and slowly quench the reaction mixture by adding saturated aqueous NH₄Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-3-ethyl-3-hydroxypiperidine as a viscous oil.
Part B: Deprotection of the Boc Group
-
Acidification: Dissolve the crude product from Part A in 1,4-dioxane (10 mL). To this solution, add hydrochloric acid (4 M in 1,4-dioxane, 5 mL) and stir at room temperature for 2 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃ until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the pure product. The final product, this compound, has a molecular weight of 129.20 g/mol .[10]
Figure 2: Experimental workflow for the synthesis of this compound.
Expected Results and Data Analysis
The microwave-assisted protocol is expected to provide the desired N-Boc-3-ethyl-3-hydroxypiperidine in high yield (typically >85%) after the initial Grignard reaction and work-up. The subsequent deprotection should also proceed efficiently. The final purified this compound is a solid at room temperature.[10]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time (Grignard) | 2-4 hours | 5-15 minutes |
| Temperature (Grignard) | Reflux (approx. 66°C in THF) | 100-150°C (controlled) |
| Typical Yield (Overall) | 60-75% | >80% |
| Energy Consumption | High | Low[4] |
| Process Control | Less precise | High precision[4] |
Characterization of the final product should be performed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight (129.20 g/mol for C₇H₁₅NO).[10][11][12][13]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and N-H stretches.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive Grignard reagent (due to moisture) | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use a fresh, high-quality Grignard reagent. |
| Low microwave power or temperature | Optimize microwave parameters. Ensure the temperature probe is correctly calibrated. | |
| Incomplete reaction | Insufficient reaction time or temperature | Increase the irradiation time or temperature in small increments. |
| Stoichiometry of reagents | Ensure the correct molar ratio of Grignard reagent to piperidone is used. | |
| Formation of side products | Overheating leading to decomposition | Reduce the microwave temperature. Use a ramp-to-temperature setting. |
| Presence of impurities in starting materials | Use high-purity starting materials. |
Conclusion
The microwave-assisted synthesis of this compound derivatives represents a significant advancement over traditional synthetic methods. This approach is not only faster and more energy-efficient but also often leads to higher yields and cleaner reaction profiles.[2][5] By adopting this technology, researchers in drug discovery and development can accelerate the synthesis of these valuable heterocyclic building blocks, thereby streamlining the path to novel therapeutic agents.
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave assisted green organic synthesis [wisdomlib.org]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Microwave-assisted Grignard reactions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted Grignard reactions [ouci.dntb.gov.ua]
- 9. Microwave-induced electrostatic etching: generation of highly reactive magnesium for application in Grignard reagent formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-Piperidinol, 1-ethyl- [webbook.nist.gov]
- 12. 3-Piperidinol, 1-ethyl- [webbook.nist.gov]
- 13. 3-Piperidinol, 1-ethyl- [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: High-Purity 3-Ethylpiperidin-3-ol Purification
Welcome to the technical support guide for the purification of 3-Ethylpiperidin-3-ol (CAS No. 1235220-00-0). This resource is designed for researchers, medicinal chemists, and process development scientists who require this versatile building block in its highest possible purity for applications in drug discovery and fine chemical synthesis. The presence of impurities, even at trace levels, can significantly impact reaction outcomes, biological activity, and regulatory compliance.[1]
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and adapt these methodologies to your specific experimental context.
Part 1: Frequently Asked Questions - Understanding Your Impurity Profile
A successful purification begins with understanding the nature of the impurities. This section addresses the most common initial questions.
Q1: What are the most likely sources and types of impurities in my crude this compound sample?
A: Impurities in your sample typically originate from three main sources[1]:
-
Synthesis-Related Impurities: These are the most common and depend heavily on the synthetic route. For a typical Grignard synthesis from a piperidone precursor, you might encounter:
-
Unreacted Starting Materials: Residual 3-piperidone or related precursors.
-
By-products: Products from side reactions, such as dimers or products of enolization.
-
Reagents: Traces of Grignard salts or other reagents used in the synthesis.
-
-
Degradation Products: this compound, like many amines, can be susceptible to degradation. Exposure to air (oxidation), strong acids/bases, or high temperatures can generate impurities over time.[2] Some piperidine derivatives are also noted to be light or air sensitive.[3]
-
Residual Solvents: Solvents used during the synthesis or initial workup (e.g., THF, diethyl ether, ethyl acetate) may be present.
Q2: How can I perform a quick, preliminary assessment of my sample's purity before committing to a large-scale purification?
A: Before employing advanced analytical techniques, simple methods can provide valuable insights:
-
Melting Point Determination: A pure compound will have a sharp, defined melting point.[4] A broad melting range or a melting point that is significantly lower than the literature value indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool. Spot your crude material on a silica plate and develop it with a suitable solvent system (e.g., 10% Methanol in Dichloromethane with 0.5% triethylamine). The presence of multiple spots indicates multiple components. The main product spot should be dominant.
Q3: What are the definitive analytical methods for quantifying the purity of this compound?
A: For precise, quantitative analysis, you must use more sophisticated instrumentation:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 column with a mobile phase of water and acetonitrile (often containing a modifier like formic acid or TFA) can separate the main compound from most impurities. Purity is determined by the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and residual solvents. The mass spectrum provides structural information about each separated component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product. Integration of the ¹H NMR spectrum can also be used to quantify impurities if their signals are well-resolved from the product signals. Analytical data including NMR, HPLC, and LC-MS are often available from suppliers for comparison.[5]
Part 2: Selecting the Right Purification Strategy
The optimal purification technique depends on the impurity profile, the scale of your experiment, and the desired final purity. The following decision tree provides a logical workflow for selecting your method.
Caption: Purification strategy decision workflow.
Part 3: Detailed Purification Protocols & Troubleshooting
This section provides step-by-step methodologies for the most effective purification techniques, along with solutions to common problems.
Technique 1: Acid-Base Extraction
Principle: This technique exploits the basicity of the piperidine nitrogen. By protonating the amine with acid, it becomes a water-soluble salt, allowing for its separation from neutral or acidic organic impurities. Subsequent basification regenerates the neutral amine, which can then be extracted back into an organic solvent.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 1 volume). The protonated amine will move to the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base, such as 5M sodium hydroxide (NaOH), with stirring until the pH is >12. The amine will deprotonate and may precipitate or form an oil.
-
Re-extraction: Extract the now basic aqueous layer with a fresh organic solvent (e.g., DCM or EtOAc) (3 x 1 volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Troubleshooting Guide (Q&A):
-
Q: I'm getting a persistent emulsion at the interface during extraction. What should I do? A: Emulsions are common when dealing with amines. Try adding a small amount of brine (saturated NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous phase and can help break the emulsion. Alternatively, letting the mixture stand for 20-30 minutes can also work. For stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective.
-
Q: My final yield is very low. What are the most likely causes? A: Low yield can result from several factors:
-
Incomplete Extraction: Ensure you are performing multiple extractions (at least 3) at each step to maximize recovery.
-
Incorrect pH: Double-check the pH after basification. If the solution is not sufficiently basic (pH >12), the amine will not be fully deprotonated and will remain in the aqueous layer.
-
Product Solubility: this compound has some water solubility. "Back-extracting" the aqueous layers with a small amount of organic solvent after the primary extraction can help recover dissolved product.
-
Technique 2: Recrystallization
Principle: This method relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The crude material is dissolved in a hot solvent and, upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.
Experimental Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small batches. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. See the table below for starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to the solvent's boiling point with stirring. Add just enough solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Table: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Heptane/Ethyl Acetate | Variable | Low/Medium | A good starting mixture. Dissolve in hot EtOAc and add hot heptane until cloudy. |
| Toluene | 111 | Low | Good for moderately polar compounds. |
| Acetonitrile | 82 | High | May be a good single-solvent system. |
| Isopropanol | 82 | High | Often works well for polar molecules containing hydroxyl groups. |
Troubleshooting Guide (Q&A):
-
Q: My compound is "oiling out" as a liquid instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the solution's surface can initiate nucleation. Adding a seed crystal of pure product is also very effective.
-
-
Q: The resulting crystals are colored, but the pure compound should be white. What should I do? A: Colored impurities are often large, polar molecules that get trapped in the crystal lattice. You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.
Technique 3: Column Chromatography
Principle: This is a high-resolution technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent). Polar compounds like this compound interact strongly with silica and require a more polar eluent to move down the column.
Experimental Protocol:
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. For this compound, start with a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or DCM) and load it carefully onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (with a pump or inert gas) to begin flowing the solvent through the column.
-
Fraction Collection: Collect small fractions of the eluent as it exits the column.
-
Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide (Q&A):
-
Q: My compound is streaking badly on the TLC plate and the column, leading to poor separation. A: Amines are notorious for streaking on silica gel due to strong interactions with acidic silanol groups on the silica surface. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system. This will neutralize the acidic sites and result in much sharper bands.
-
Q: I've run a lot of solvent through the column, but I'm not getting any product. Where could it be? A: This usually means your eluent is not polar enough to move the compound. Your product is likely stuck at the top of the column. To fix this, gradually increase the polarity of your eluent. For example, if you are using 5% MeOH in DCM, try increasing it to 7%, then 10%. This is known as a gradient elution.
Part 4: Post-Purification Handling & Storage
Q: How should I properly dry my purified this compound? A: After isolation (e.g., via filtration or solvent evaporation), residual solvents must be removed. The most effective method is drying under high vacuum. For solids, a vacuum oven set to a mild temperature (e.g., 40-50 °C) can be used, but ensure the temperature is well below the compound's melting point to avoid melting.
Q: What are the optimal storage conditions to prevent degradation of my high-purity sample? A: To maintain long-term purity, store this compound in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon to protect it from air and moisture.[3] Store it in a cool, dark place, such as a refrigerator, to minimize the risk of thermal or light-induced degradation.
Part 5: Final Purity Confirmation Workflow
After purification, a final set of analyses is required to confirm purity and structure, which is critical for publication, patent filings, or use in regulated applications.
Caption: Workflow for final purity and identity confirmation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. moravek.com [moravek.com]
- 5. 1177299-74-9|this compound| Ambeed [ambeed.com]
Technical Support Center: Optimization of N-Alkylation of Piperidines
Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your reactions for enhanced yield and purity.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the N-alkylation of piperidines, offering potential causes and actionable solutions.
Q1: My N-alkylation of piperidine is sluggish or has stalled completely. What are the likely culprits and how can I resolve this?
A1: A slow or incomplete N-alkylation reaction can be traced back to several key factors, including the basicity of the reaction medium, the nature of the leaving group on your alkylating agent, steric hindrance, and the choice of solvent.[1]
Troubleshooting Guide:
-
Insufficient Basicity: The reaction between piperidine and an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid can protonate the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.[1][2]
-
Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common and effective choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates that are sensitive to strong bases, a milder option like sodium bicarbonate (NaHCO₃) can be employed.[1] The use of a stoichiometric amount of base (1.0-1.5 equivalents) is often sufficient to drive the reaction to completion.[1][2]
-
-
Poor Leaving Group: The rate of an SN2 reaction, which is the operative mechanism for most N-alkylations, is highly dependent on the ability of the leaving group to depart.
-
Solution: If you are using an alkyl chloride, the reaction rate can often be significantly increased by switching to a more reactive alkyl bromide or iodide.[1] The general reactivity trend for halide leaving groups is I > Br > Cl > F.
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the approach of the nucleophilic nitrogen to the electrophilic carbon, increasing the activation energy of the reaction.[1]
-
Solution: Increasing the reaction temperature can provide the necessary energy to overcome this steric barrier.[1] However, be mindful that excessive heat may lead to side product formation. In cases of severe steric hindrance, alternative synthetic strategies such as reductive amination may be more suitable.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the transition state of the SN2 reaction.
-
Solution: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus accelerating the reaction.[3][4] It is advisable to use anhydrous solvents, as water can interfere with the reaction.
-
Q2: I'm observing a significant amount of a quaternary ammonium salt as a byproduct. How can I prevent this over-alkylation?
A2: The formation of a quaternary ammonium salt is a common side reaction in the N-alkylation of secondary amines like piperidine.[5] This occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.[6][7][8]
Mitigation Strategies:
-
Control of Stoichiometry: Using a slight excess of piperidine relative to the alkylating agent can statistically favor mono-alkylation.[5] Conversely, if the tertiary amine is the desired product from a primary amine, using an excess of the alkylating agent is recommended.[8]
-
Slow Addition of Alkylating Agent: Adding the alkyl halide to the reaction mixture slowly, for instance, with a syringe pump, helps to maintain a low concentration of the alkylating agent.[2][5] This minimizes the opportunity for the more reactive tertiary amine product to undergo a second alkylation.[6]
-
Alternative Methodologies:
-
Reductive Amination: This is a highly effective method for achieving mono-alkylation without the risk of over-alkylation.[5] The reaction involves the formation of an iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[5]
-
Borrowing Hydrogen Strategy: This atom-economical approach utilizes alcohols as alkylating agents in the presence of a metal catalyst. The alcohol is transiently oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine. Water is the only byproduct in this process.[6]
-
Q3: My reductive amination reaction is not proceeding as expected. What should I check?
A3: A sluggish or failed reductive amination is often due to the inefficient formation of the crucial iminium ion intermediate. This can be particularly challenging with less reactive ketones or weakly nucleophilic amines.[5]
Troubleshooting Steps:
-
Catalysis: The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(i-PrO)₄) or zinc chloride (ZnCl₂), can facilitate the formation of the imine intermediate.[5]
-
Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous, as water can inhibit the formation of the iminium ion.[5]
-
Pre-formation of the Imine: In cases where the carbonyl compound is susceptible to direct reduction by the reducing agent, it can be beneficial to pre-form the imine before introducing the reducing agent.[5]
Q4: I'm having difficulty with the purification of my N-alkylated piperidine. What are some common issues and their solutions?
A4: Purification challenges can arise from the presence of unreacted starting materials, byproducts, or residual reagents from the workup.
-
Yellow Discoloration of Piperidine: A yellow tint in piperidine is often indicative of oxidation products.[1] While this may not affect all subsequent reactions, purification is recommended for high-purity applications.
-
Separation of Piperidine from Pyridine: Distillation can be an inefficient method for separating piperidine from pyridine due to their close boiling points.[9]
-
Solution: A chemical purification method can be employed. By bubbling carbon dioxide through a solution of the mixture in an organic solvent, piperidine will selectively form a salt and precipitate out, which can then be filtered. The piperidine can be regenerated by treating the salt with an alkaline solution.[10]
-
Section 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key experiments and summarizes important quantitative data in a tabular format for easy reference.
General Protocol for N-Alkylation of Piperidine with an Alkyl Halide
This protocol is a general guideline and may require optimization based on the specific substrates being used.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add a 0.1 M solution of piperidine in anhydrous acetonitrile.[2]
-
Addition of Base: Add N,N-diisopropylethylamine (1.5 mol eq.) to the stirred solution.[1][2]
-
Addition of Alkylating Agent: Under a nitrogen atmosphere, slowly add the alkyl halide (1.1 mol eq.) to the solution at room temperature.[1][2] The use of a syringe pump for the addition is recommended to control the rate and minimize over-alkylation.[2]
-
Reaction Monitoring: Stir the reaction at room temperature until completion, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup:
-
Once the reaction is complete, remove the solvent by rotary evaporation.[1]
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide will be evolved.[1][2]
-
Separate the ethereal layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.[1]
-
Data Presentation: Influence of Reaction Parameters on N-Alkylation
| Parameter | Condition | Effect on Yield/Purity | Troubleshooting Action |
| Base | No Base | Reaction stalls due to the formation of piperidinium salt.[1][2] | Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA).[1] |
| Stoichiometric Base | Drives the reaction to completion.[1] | Use 1.0-1.5 equivalents of base.[1] | |
| Leaving Group | Alkyl Chloride | Slower reaction rate. | Switch to a more reactive alkyl bromide or iodide.[1] |
| Alkyl Bromide/Iodide | Faster reaction rate. | Optimal for most applications. | |
| Temperature | Room Temperature | Generally sufficient for reactive alkyl halides. | A good starting point for optimization. |
| Elevated Temperature | Can increase the reaction rate but may also lead to the formation of side products.[1] | Optimize the temperature based on the reactivity of the substrates. | |
| Solvent | Polar Aprotic (ACN, DMF) | Generally accelerates the reaction rate.[3] | Recommended for most N-alkylation reactions. |
| Non-polar | Slower reaction rate.[11] | May be used for specific applications but often less efficient. |
Section 3: Visualizing Reaction Dynamics
To further aid in the understanding of the N-alkylation process, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.
Reaction Mechanism: SN2 N-Alkylation of Piperidine
Caption: SN2 mechanism for the N-alkylation of piperidine.
Troubleshooting Workflow for N-Alkylation Reactions
Caption: A stepwise guide to troubleshooting common N-alkylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 10. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
troubleshooting guide for the multi-step synthesis of 3-Ethylpiperidin-3-ol derivatives
Technical Support Center: Synthesis of 3-Ethylpiperidin-3-ol Derivatives
Welcome to the technical support center for the multi-step synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the common challenges encountered during this synthetic sequence, focusing on causality and robust solutions to empower your experimental success.
Overview of the Core Synthetic Strategy
The construction of the this compound scaffold is a valuable transformation in medicinal chemistry, as this motif is present in numerous biologically active compounds. A common and effective synthetic route involves a two-step process:
-
Step 1: Grignard Addition. A nucleophilic addition of an ethyl Grignard reagent (EtMgX) to an N-protected 3-piperidone precursor. This step forms the critical C-C bond and establishes the tertiary alcohol moiety.
-
Step 2: Deprotection/Modification. Removal of the nitrogen protecting group (e.g., Boc, Cbz, or Benzyl) to yield the parent this compound, which can be further functionalized.
An alternative, yet common, pathway involves the reduction of a substituted pyridine. This typically includes:
-
Step 1: Grignard Addition to a Pyridine Precursor. Addition of an ethyl Grignard reagent to a suitable pyridine derivative, such as 3-acetylpyridine. To manage the reactivity of the pyridine ring, this is often performed on the corresponding pyridine N-oxide.[1][2][3][4]
-
Step 2: Reduction of the Pyridine Ring. The resulting ethyl(pyridin-3-yl)methanol intermediate is then subjected to catalytic hydrogenation to reduce the aromatic pyridine ring to a piperidine ring.[5][6][7]
This guide will focus on troubleshooting both major pathways.
Visualizing the Synthetic Workflow
The following diagram outlines the primary synthetic pathway, highlighting the key transformation from an N-protected 3-piperidone.
Caption: General workflow for the synthesis of this compound.
Part 1: Troubleshooting the Grignard Reaction
The Grignard addition is often the most challenging step. Low yields or complete reaction failure are common issues that can almost always be traced back to specific, preventable causes.
FAQ 1: My Grignard reaction failed to initiate or the yield is extremely low. What went wrong?
This is the most frequent issue and typically points to problems with the Grignard reagent itself, either during its formation or its reaction with the ketone.
Answer:
The primary culprits for Grignard reaction failure are moisture and oxygen. Grignard reagents are potent nucleophiles and strong bases, readily quenched by even trace amounts of protic solvents (like water) or destroyed by oxygen.
Root Causes & Verified Solutions:
-
Inactive Magnesium Surface: The surface of magnesium turnings is often passivated by a layer of magnesium oxide (MgO), which prevents the reaction with the ethyl halide from starting.[8]
-
Solution: Activate the magnesium. Before adding the solvent, gently crush the magnesium turnings in the reaction flask with a dry glass rod under an inert atmosphere (Argon or Nitrogen). This exposes a fresh, reactive metal surface. For more stubborn cases, add a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][9] The disappearance of the iodine's purple color is a classic indicator of initiation.
-
-
Presence of Moisture: Water will protonate and destroy the Grignard reagent.
-
Solution: Ensure all glassware is rigorously dried. Either oven-dry glassware overnight at >120°C or flame-dry all pieces under vacuum immediately before use, allowing them to cool under a stream of inert gas.[8][9] Solvents must be anhydrous. Use freshly opened anhydrous solvents or solvent from a purification system.
-
-
Poor Quality Reagents: The ethyl halide may contain water or other impurities.
-
Solution: Use freshly distilled ethyl bromide or iodide. Ensure your N-protected 3-piperidone is anhydrous; if it is a solid, dry it in a vacuum oven before use.
-
-
Suboptimal Temperature Control: While initiation may require gentle warming, the subsequent reaction with the ketone is highly exothermic. Letting the temperature rise too high can promote side reactions.
-
Solution: Add the 3-piperidone substrate solution dropwise to the Grignard reagent at a low temperature (typically 0 °C or below) to maintain control over the reaction exotherm.[10]
-
Troubleshooting Decision Tree: Low Grignard Yield
Caption: Decision tree for troubleshooting low Grignard reaction yields.
FAQ 2: My reaction worked, but I isolated the starting ketone back after workup. What happened?
Answer:
This is a classic sign of enolization. The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone to form an enolate.[8] This is especially problematic with sterically hindered ketones or bulky Grignard reagents. During the aqueous workup, the enolate is simply protonated, regenerating the starting ketone.
Solutions:
-
Lower the Temperature: Perform the addition of the ketone to the Grignard reagent at a much lower temperature, such as -78 °C (a dry ice/acetone bath). At lower temperatures, the rate of nucleophilic addition is often favored over deprotonation.
-
Use a Lewis Acid Additive (Luche Reduction Conditions): The addition of cerium(III) chloride (CeCl₃) can dramatically improve yields. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack over enolization. This is a widely adopted method for adding organometallics to easily enolizable ketones.
Protocol: Cerium(III) Chloride-Mediated Grignard Addition
-
Preparation: Vigorously stir a suspension of anhydrous CeCl₃ (1.2 equivalents) in anhydrous THF under an inert atmosphere for at least 2 hours at room temperature to activate it.
-
Cooling: Cool the CeCl₃ suspension to -78 °C.
-
Grignard Addition: Add your pre-formed and titrated ethylmagnesium bromide solution (1.1 equivalents) to the CeCl₃ slurry and stir for 30-60 minutes at -78 °C.
-
Substrate Addition: Add a solution of the N-protected 3-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir at -78 °C for 2-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Part 2: Troubleshooting the Pyridine Reduction
For syntheses starting from pyridine derivatives, the complete and clean reduction of the aromatic ring is critical.
FAQ 3: My catalytic hydrogenation of the ethyl(pyridin-3-yl)methanol intermediate is slow, incomplete, or gives side products.
Answer:
The catalytic hydrogenation of pyridines can be challenging due to the aromaticity of the ring and the potential for the nitrogen atom to poison the catalyst.[11][12] Success depends heavily on the choice of catalyst, solvent, and reaction conditions.
Root Causes & Verified Solutions:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the surface of the metal catalyst (like Pd or Pt), deactivating it.
-
Solution: Conduct the hydrogenation under acidic conditions. Adding an acid like acetic acid or HCl protonates the pyridine nitrogen. The resulting pyridinium salt is less likely to poison the catalyst and is also more easily reduced. Platinum(IV) oxide (PtO₂, Adams' catalyst) in glacial acetic acid is a highly effective system for this transformation.[5][6]
-
-
Harsh Conditions Leading to Side Reactions: High pressures and temperatures can sometimes lead to hydrogenolysis (cleavage) of the C-O bond of the newly formed tertiary alcohol, resulting in the formation of 3-ethylpiperidine.
-
Solution: Use milder conditions where possible. Rhodium-based catalysts, such as Rh₂O₃, have been shown to effect pyridine hydrogenation under milder pressures (e.g., 5 bar) and temperatures (e.g., 40 °C).[7] Start with lower temperatures and pressures and gradually increase if the reaction is too slow.
-
-
Incorrect Catalyst Choice: While Palladium on Carbon (Pd/C) is a common hydrogenation catalyst, it is often less effective for pyridine reduction than Platinum- or Rhodium-based catalysts.[7]
Data Summary: Hydrogenation Conditions
| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Key Feature/Reference |
| PtO₂ | Acetic Acid | 50 - 70 | Room Temp | Robust, classic method for substituted pyridines.[5][6] |
| Rh₂O₃ | TFE | 5 | 40 | Milder conditions, good functional group tolerance.[7] |
| Ir(III) Complex | Dichloroethane | 80 (H₂) | 80 | Ionic hydrogenation, tolerates reducible groups.[11][12] |
References
- 1. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Alkylation Reactions of 3-Ethylpiperidin-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethylpiperidin-3-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of over-alkylation and to achieve selective N- or O-alkylation. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the success of your experiments.
Understanding the Reactivity Landscape of this compound
This compound is a bifunctional molecule containing a secondary amine and a tertiary alcohol. The key to controlling alkylation reactions lies in understanding the differing reactivity of these two functional groups. The piperidine nitrogen is a strong nucleophile and a moderately strong base, with the pKa of its conjugate acid being approximately 11.[1] In contrast, the tertiary alcohol is a weaker nucleophile and a much weaker acid, with an estimated pKa of around 16-18.[2] This significant difference in basicity and nucleophilicity is the foundation upon which selective alkylation strategies are built. Under most conditions, the lone pair of electrons on the nitrogen is more available for reaction with an electrophile than the lone pairs on the oxygen.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting di-alkylation products when reacting this compound with an alkyl halide?
A: Di-alkylation, or over-alkylation, is a common issue and typically occurs when both the secondary amine and the tertiary alcohol are alkylated. The primary reason is that the initially formed N-alkylated product, a tertiary amine, can still be nucleophilic. More importantly, if a strong base is used in excess, it can deprotonate the tertiary alcohol, leading to subsequent O-alkylation. To mitigate this, careful control of stoichiometry and reaction conditions is crucial. Using a limited amount of the alkylating agent and a non-nucleophilic base can favor mono-N-alkylation.
Q2: How can I selectively achieve mono-N-alkylation?
A: Selective mono-N-alkylation can be achieved by leveraging the higher nucleophilicity of the amine. A common strategy is to use an excess of this compound relative to the alkylating agent.[3] This ensures that the alkylating agent is more likely to react with an unreacted starting material molecule rather than the already mono-alkylated product. Another robust method is reductive amination, where this compound is reacted with an aldehyde or ketone in the presence of a reducing agent.[4][5]
Q3: What is the best approach for selective O-alkylation?
A: To achieve selective O-alkylation, the more reactive amine functionality must be temporarily masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting the piperidine nitrogen.[6] Once the amine is protected as a carbamate, it is no longer nucleophilic, allowing for the selective alkylation of the tertiary alcohol under basic conditions, such as in a Williamson ether synthesis.[7][8] Alternatively, the Mitsunobu reaction offers a powerful method for the O-alkylation of alcohols with inversion of stereochemistry, if applicable.[9][10][11]
Q4: How can I confirm whether I have N-alkylation, O-alkylation, or both?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specific 2D NMR techniques are particularly informative:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This helps in assigning the signals of the alkyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. An HMBC correlation between the protons of the newly introduced alkyl group and the carbons of the piperidine ring adjacent to the nitrogen confirms N-alkylation. Conversely, a correlation to the carbon bearing the hydroxyl group (C3) would indicate O-alkylation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations, which can also help in structure elucidation.[9][10]
Q5: What are some common side reactions to be aware of besides over-alkylation?
A: Besides over-alkylation, other potential side reactions include:
-
Elimination: When using strong bases and certain alkyl halides (especially secondary and tertiary), an elimination reaction can compete with the desired substitution, leading to the formation of alkenes.[7]
-
Quaternization of the Nitrogen: If the N-alkylated product (a tertiary amine) reacts further with the alkylating agent, a quaternary ammonium salt can form. This is more likely with highly reactive alkylating agents like methyl iodide.[5]
-
Rearrangement Reactions: Under certain conditions, particularly with carbocation intermediates, rearrangements can occur.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Selectivity in N-Alkylation
Issue: Your reaction is producing a mixture of N-alkylated, O-alkylated, and di-alkylated products.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Base | Using a strong, nucleophilic base can deprotonate the alcohol, leading to O-alkylation. | Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃).[3] |
| Incorrect Stoichiometry | Using an excess of the alkylating agent increases the likelihood of both di-alkylation and O-alkylation. | Use a stoichiometric excess of this compound (2-3 equivalents) relative to the alkylating agent. |
| High Reaction Temperature | Higher temperatures can provide the activation energy for the less favorable O-alkylation. | Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor the progress carefully. |
| Solvent Effects | The solvent can influence the reactivity of the nucleophiles. | Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally suitable for N-alkylation.[3] |
Workflow for Troubleshooting Poor N-Alkylation Selectivity:
Caption: Troubleshooting workflow for poor N-alkylation selectivity.
Guide 2: Troubleshooting Low Yield in O-Alkylation (via Amine Protection)
Issue: After protecting the amine with a Boc group, the subsequent O-alkylation gives a low yield of the desired ether.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of Alcohol | The tertiary alcohol is weakly acidic, and incomplete deprotonation will result in unreacted starting material. | Use a strong base such as sodium hydride (NaH) to ensure complete formation of the alkoxide.[7] |
| Steric Hindrance | The tertiary alcohol is sterically hindered, which can slow down the SN2 reaction. | Use a less sterically hindered alkylating agent (e.g., methyl iodide vs. isopropyl bromide). Williamson ether synthesis works best with primary alkyl halides.[8] Consider using the Mitsunobu reaction for more hindered systems.[9] |
| Elimination Side Reaction | If a secondary or tertiary alkyl halide is used as the electrophile, elimination can be a major side reaction. | Use a primary alkyl halide. If a more substituted ether is desired, consider reversing the roles of the nucleophile and electrophile if possible. |
| Incomplete Boc Protection | If the initial protection of the amine was incomplete, the free amine will compete in the alkylation step. | Ensure complete Boc protection by monitoring the reaction by TLC or LC-MS and purify the N-Boc protected intermediate before proceeding. |
Workflow for Troubleshooting Low O-Alkylation Yield:
Caption: Troubleshooting workflow for low O-alkylation yield.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol describes a general procedure for the selective N-alkylation of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in DCM, add the aldehyde (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid (0.1 eq.) can be added to catalyze this step.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective O-Alkylation via Williamson Ether Synthesis
This protocol outlines the O-alkylation of this compound after N-protection.
Part A: N-Boc Protection
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup and purify the N-Boc-3-ethylpiperidin-3-ol by column chromatography.
Part B: O-Alkylation
-
To a solution of N-Boc-3-ethylpiperidin-3-ol (1.0 eq.) in anhydrous THF or DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the primary alkyl halide (e.g., methyl iodide, 1.2 eq.) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Carefully quench the reaction with water or saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography. The Boc protecting group can be removed subsequently using acidic conditions (e.g., TFA in DCM) if the free amine is desired.
References
- 1. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]
- 2. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 5. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
managing scalability issues in 3-Ethylpiperidin-3-ol production
Introduction
3-Ethylpiperidin-3-ol is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex pharmaceutical agents.[1][2] Its production, while straightforward at the laboratory scale, presents significant scalability challenges that can impact yield, purity, and process safety. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of this important intermediate.
The two primary synthetic routes for this compound are:
-
Grignard Reaction: The addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to an N-protected 3-piperidone derivative.
-
Catalytic Hydrogenation: The reduction of a 3-ethyl-3-hydroxypyridine precursor.[3]
This document is structured to address specific issues encountered during the scale-up of these processes, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Part 1: Troubleshooting Guide for Grignard Synthesis Route
The Grignard reaction is a powerful tool for C-C bond formation but is notoriously challenging to scale due to its exothermic nature and sensitivity to atmospheric conditions.[4][5][6]
Q1: I'm having difficulty initiating the Grignard reaction at a multi-kilogram scale. What's causing this, and how can I ensure reliable initiation?
A1: Root Cause Analysis & Mitigation
At scale, the surface-area-to-volume ratio decreases, making the passive layer of magnesium oxide on magnesium turnings more difficult to activate. Furthermore, trace amounts of water in the solvent or on the glassware, negligible at lab scale, become significant inhibitors at larger volumes.
Troubleshooting Protocol:
-
Rigorous Drying: Ensure all glassware is oven-dried (>120°C) for at least 12 hours and assembled hot under a stream of inert gas (Argon or Nitrogen). The solvent (typically THF or 2-MeTHF) must be anhydrous (<50 ppm water). In-situ monitoring using FTIR can be used to quantify water content in THF before starting.[5]
-
Magnesium Activation:
-
Mechanical Activation: Use a robust overhead stirrer to grind the magnesium turnings in situ under an inert atmosphere. This exposes fresh magnesium surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The subsequent color change (iodine) or ethene evolution (dibromoethane) indicates activation.
-
-
Controlled Initiation: Add only a small portion (~5%) of the ethyl halide to the activated magnesium. Wait for a noticeable exotherm or visual signs of reaction (bubbling, cloudiness) before beginning the main addition.[5][7] Using an in-situ FTIR probe to monitor the disappearance of the ethyl halide provides definitive confirmation of initiation, preventing the dangerous accumulation of unreacted halide.[5][7]
Q2: My reaction yield is low, and I'm observing significant formation of byproducts like ethane and biphenyl. How can I improve the selectivity?
A2: Optimizing Reaction Conditions for Selectivity
Byproduct formation often stems from side reactions of the Grignard reagent, such as Wurtz coupling or reaction with acidic protons.
Optimization Strategy:
-
Solvent Choice: Consider replacing THF with 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF is less hygroscopic, has a higher boiling point (allowing for a wider operating temperature range), and can lead to enhanced chemo- and stereoselectivity.[4][7]
-
Temperature Control: Maintain a controlled temperature during the addition of the ethyl halide (typically 25-40°C) to favor Grignard formation over side reactions. The subsequent addition of the Grignard reagent to 3-piperidone should be performed at a lower temperature (0-5°C) to minimize side reactions of the ketone.
-
Addition Rate: A slow, controlled addition of the ethyl halide is crucial. This prevents localized high concentrations of the halide, which can lead to Wurtz coupling. Similarly, a slow addition of the formed Grignard reagent to the ketone prevents enolization and other side reactions.
Q3: How do I manage the severe exotherm during a large-scale Grignard reaction to prevent a thermal runaway?
A3: Engineering and Process Controls for Thermal Safety
The Grignard reaction is highly exothermic, and its initiation can be unpredictable, posing a significant safety hazard at scale.[4][6] The key is to ensure that the rate of heat generation never exceeds the reactor's cooling capacity.
Safety Protocols:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is critical for safe process design.[6]
-
Controlled Addition (Reverse Addition): Instead of adding the ethyl halide to the magnesium, consider a reverse addition where a solution of the halide is added to a slurry of magnesium. This ensures that the halide is the limiting reagent at any given time, preventing its accumulation.[6]
-
Continuous Flow Processing: For commercial-scale production, transitioning from batch to a continuous stirred-tank reactor (CSTR) system is an inherently safer approach.[4] This minimizes the reaction volume at any given time, allows for steady-state control, and significantly reduces the risk of thermal runaway.[4]
-
Adequate Cooling: Ensure the reactor has sufficient cooling capacity. The temperature difference between the reaction slurry and the cooling jacket should be monitored closely.[4]
Part 2: Troubleshooting Guide for Catalytic Hydrogenation Route
Catalytic hydrogenation of a pyridine precursor is an atom-economical method to synthesize piperidine derivatives.[3] However, catalyst activity, reaction completeness, and chemoselectivity are common scalability hurdles.
Q1: My hydrogenation reaction is stalling or proceeding very slowly at scale. What could be deactivating my catalyst?
A1: Identifying and Mitigating Catalyst Poisons
Catalysts like Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C) are sensitive to various impurities that can act as poisons.
Troubleshooting Protocol:
-
Substrate Purity: Ensure the 3-ethyl-3-hydroxypyridine starting material is free from common catalyst poisons such as sulfur compounds, halides, and strong coordinating agents. Perform elemental analysis or specific tests if poisoning is suspected.
-
Solvent Purity: Use high-purity, degassed solvents. Peroxides in ethereal solvents or trace impurities in alcohols can inhibit catalyst activity.
-
Inert Atmosphere: Thoroughly purge the reactor with an inert gas (N₂ or Ar) before introducing the catalyst and hydrogen. Oxygen can oxidize and deactivate the catalyst.
-
Catalyst Loading: While it may seem counterintuitive, an excessively high catalyst loading can sometimes lead to mass transfer limitations. Ensure the catalyst is well-dispersed in the reaction medium through efficient agitation.
Q2: The reaction is incomplete, leaving significant amounts of pyridine starting material. How can I drive the reaction to completion?
A2: Optimizing Reaction Parameters for Full Conversion
Incomplete conversion is often a result of insufficient driving force (pressure, temperature) or poor mass transfer of hydrogen.
Optimization Strategy:
-
Increase Hydrogen Pressure: The rate of hydrogenation is often directly proportional to the hydrogen pressure. Increasing the pressure (within the safe limits of the reactor) can significantly improve reaction rates and drive the equilibrium towards the product.[3]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like hydrogenolysis. An optimal temperature must be found. For many pyridine hydrogenations, mild conditions (e.g., 40°C) are effective with the right catalyst.[3]
-
Efficient Agitation: At scale, ensuring efficient mixing is critical for dissolving hydrogen into the liquid phase and for maintaining contact between the substrate, hydrogen, and the catalyst surface. Baffles within the reactor can improve mixing efficiency.
Q3: I am observing epimerization at the C-3 position, leading to a mixture of diastereomers. How can this be controlled?
A3: Controlling Stereochemistry during Reduction
Epimerization can occur under harsh reaction conditions, particularly in the presence of acid or base, which can catalyze the inversion of the stereocenter bearing the hydroxyl group.[8]
Mitigation Strategies:
-
Neutral pH: Ensure the reaction medium is neutral. If the starting material or solvent contains acidic or basic impurities, they should be removed or neutralized.
-
Milder Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) to minimize the energy input that could lead to epimerization.[8]
-
Catalyst Choice: The choice of catalyst and solvent system can influence stereoselectivity. For instance, rhodium-based catalysts have shown high activity under mild conditions for reducing various substituted pyridines, which can help preserve stereochemistry.[1][3]
Part 3: General FAQs for Scaling this compound Production
Q1: What are the primary impurities I should expect, and how can they be minimized?
A1: The impurity profile depends on the synthetic route.
-
Grignard Route: Common impurities include unreacted 3-piperidone, the double-addition product, and byproducts from Wurtz coupling. Minimization is achieved through precise temperature control, slow addition rates, and an accurate 1:1 stoichiometry of the Grignard reagent to the ketone.
-
Hydrogenation Route: The primary impurity is often the starting pyridine material due to incomplete reaction.[9] Over-reduction can lead to hydrogenolysis byproducts where the C-O bond is cleaved. Optimizing reaction time, temperature, and pressure is key to minimizing these.[3]
Q2: How can I effectively monitor reaction progress on a large scale where TLC or benchtop NMR is not feasible?
A2: Process Analytical Technology (PAT) is essential for real-time monitoring at scale.
-
In-situ FTIR: As mentioned for the Grignard reaction, this technique can monitor the concentration of reactants and products in real-time, providing immediate feedback on reaction initiation and progress.[5][7]
-
Reaction Calorimetry: Monitoring the heat flow from the reaction provides a direct measure of the reaction rate. A drop in heat output indicates that the reaction is slowing down or complete.[7]
-
Hydrogen Uptake: In hydrogenation reactions, monitoring the rate of hydrogen consumption from the reservoir is a direct and effective way to track reaction progress.
Q3: What are the best practices for work-up and purification at scale?
A3: Scaled-up work-ups must be designed to be safe and efficient.
-
Grignard Quench: The quenching of a large-scale Grignard reaction is highly exothermic and releases flammable gases. A slow, controlled addition of the reaction mixture to a cooled (0-10°C) solution of a quenching agent (e.g., aqueous ammonium chloride) is critical. Never add the quenching agent directly to the reaction vessel.
-
Filtration: For heterogeneous hydrogenation, the catalyst must be removed by filtration. Use a closed filtration system (e.g., a filter press) to avoid exposing the pyrophoric catalyst to air. The filter cake should be carefully wetted with water or an inert solvent before disposal.
-
Distillation: Purification by distillation is often required. Ensure the system is appropriately sized for the volume and that vacuum can be maintained consistently to avoid thermal degradation of the product.
Part 4: Data and Workflow Visualizations
Comparative Process Parameters
| Parameter | Grignard Synthesis Route | Catalytic Hydrogenation Route |
| Key Reactants | N-protected 3-piperidone, Ethylmagnesium Halide | 3-Ethyl-3-hydroxypyridine, H₂ |
| Typical Solvents | THF, 2-MeTHF, Diethyl Ether[4] | Methanol, Ethanol, Acetic Acid |
| Catalyst | N/A (Stoichiometric Mg) | PtO₂, Rh/C, Rh₂O₃[3] |
| Temperature | 0 - 40°C | 25 - 80°C |
| Pressure | Atmospheric | 1 - 10 bar H₂[3] |
| Key Scalability Risks | Thermal runaway, initiation failure[5][6] | Catalyst poisoning, incomplete reaction |
| Safety Considerations | Highly exothermic, pyrophoric reagents, flammable solvents[10] | Flammable H₂ gas, pyrophoric catalysts |
Experimental Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dchas.org [dchas.org]
Technical Support Center: Identification and Characterization of Impurities in 3-Ethylpiperidin-3-ol
Welcome to the technical support center for the analysis of 3-Ethylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this active pharmaceutical ingredient (API). Here, we combine foundational knowledge with practical, field-proven insights to address common challenges encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding impurities in this compound, providing a foundational understanding for further troubleshooting.
Q1: What are the likely sources and types of impurities in this compound?
A1: Impurities in this compound, like in most chemically synthesized APIs, can originate from various stages of the manufacturing process and storage.[][2][3] They are broadly categorized as:
-
Organic Impurities: These are the most common and can include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route. For instance, if the synthesis involves the reaction of ethylmagnesium bromide with 3-piperidone, residual 3-piperidone could be a potential impurity.
-
By-products: Unwanted products from side reactions occurring during synthesis.
-
Degradation Products: These form during manufacturing or storage due to factors like heat, light, oxidation, or hydrolysis.[][4] this compound, being a tertiary amine and an alcohol, could be susceptible to oxidation and dehydration.
-
-
Inorganic Impurities: These can arise from reagents, catalysts, and manufacturing equipment.[2][5] Examples include residual metals or inorganic salts.
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[][2]
Q2: Why is it critical to identify and characterize these impurities?
A2: Even trace amounts of impurities can significantly impact the quality, safety, and efficacy of the final drug product.[2][5][6] Some impurities may have their own pharmacological activity or could be toxic, even at low levels.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines (e.g., ICH Q3A) that mandate the identification, qualification, and control of impurities in new drug substances.[6][7] According to these guidelines, impurities present at or above a 0.10% level generally need to be identified and characterized.[5]
Q3: What are the primary analytical techniques used for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.
-
For Separation and Quantification:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying impurities. Due to the polar and basic nature of this compound, specific column chemistries and mobile phases are required.[8]
-
Gas Chromatography (GC): Particularly useful for volatile impurities and residual solvents.[3]
-
-
For Identification and Structural Elucidation:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information crucial for identifying unknown impurities.[3][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining the precise chemical structure of isolated impurities.[10][11][12]
-
Q4: What are "forced degradation" studies and why are they important?
A4: Forced degradation, or stress testing, involves intentionally subjecting the drug substance to harsh conditions like acid/base hydrolysis, oxidation, heat, and light.[4][13][14][15] The primary goals of these studies are:
-
To identify potential degradation products that could form under normal storage conditions.
-
To understand the degradation pathways of the drug substance.
-
To develop and validate a "stability-indicating" analytical method that can separate the API from all its potential degradation products and impurities.[4][14]
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for overcoming specific challenges associated with common analytical techniques used for this compound.
Guide 1: HPLC Method Development for Polar Amines
Issue: Poor peak shape (tailing), low retention, and inadequate resolution of this compound and its impurities on standard reversed-phase (e.g., C18) columns.
Causality: this compound is a polar, basic compound. On standard silica-based C18 columns, the basic amine group can interact strongly with residual acidic silanol groups on the silica surface, leading to peak tailing. Its polar nature results in poor retention in highly aqueous mobile phases.
Workflow for HPLC Method Optimization
Caption: HPLC Method Development Workflow.
Step-by-Step Protocol:
-
Column Selection (The Critical First Step):
-
Recommendation: Start with a column designed for polar compounds or bases. Options include:
-
Polar-Embedded Phases (e.g., RP-Amide): These offer enhanced retention for polar compounds.
-
Phenyl Phases: Useful for compounds with ring structures.
-
Bidentate C18 or High-Purity Silica Columns: These have fewer residual silanols, reducing peak tailing.
-
Porous Graphitic Carbon (PGC) Columns (e.g., Hypercarb): Excellent for retaining very polar compounds that are unretained on traditional reversed-phase columns.[16]
-
-
-
Mobile Phase Selection:
-
Buffer: The purpose of a buffer is to control the pH and minimize pH fluctuations. For a basic compound like this compound, a low pH mobile phase (e.g., pH 2.5-3.5) using phosphate or formate buffer is often effective. This ensures the amine is protonated, leading to more consistent interactions with the stationary phase.
-
Organic Modifier: Acetonitrile is a common first choice. Methanol can offer different selectivity and should be evaluated if acetonitrile does not provide adequate separation.
-
-
Gradient Optimization:
-
Start with a broad scouting gradient (e.g., 5% to 95% organic in 20 minutes) to determine the approximate elution time of all impurities.
-
Based on the scouting run, create a shallower gradient around the elution region of the main peak and its closely eluting impurities to improve resolution.
-
-
Temperature and Flow Rate Adjustment:
-
Increasing the column temperature (e.g., to 35°C or 40°C) can decrease mobile phase viscosity, improve peak efficiency, and sometimes alter selectivity.
-
Adjust the flow rate to balance analysis time with separation efficiency.
-
| Parameter | Initial Condition | Troubleshooting Action | Rationale |
| Peak Shape | Tailing peaks | Use a base-deactivated column; lower mobile phase pH. | Minimizes secondary interactions with silica silanols. |
| Retention | Eluting at void volume | Use a polar-embedded or PGC column; decrease organic content. | Increases interaction between the polar analyte and stationary phase.[16] |
| Resolution | Co-eluting peaks | Optimize gradient slope; try a different organic modifier (MeOH vs. ACN). | Alters the selectivity of the separation. |
Guide 2: GC-MS for Volatile Impurities and Structural Confirmation
Issue: Suspected presence of low molecular weight, volatile impurities (e.g., residual starting materials, by-products from dehydration).
Causality: Certain impurities may be too volatile for reliable HPLC analysis or may not possess a UV chromophore for detection. GC-MS is the ideal technique for such compounds.[3]
Workflow for GC-MS Analysis
Caption: GC-MS Impurity Identification Workflow.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of the this compound sample in a high-purity, volatile solvent like methanol or dichloromethane.
-
-
Column Selection:
-
A general-purpose, non-polar column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms) is a good starting point for screening a wide range of potential impurities.
-
For very polar analytes, a wax column (e.g., DB-WAX) might provide better peak shape.
-
-
Temperature Programming:
-
Start with a low initial oven temperature (e.g., 50-70°C) to resolve highly volatile compounds.
-
Implement a temperature ramp (e.g., 10-20°C/min) up to a final temperature (e.g., 250-280°C) to elute less volatile components.
-
-
Mass Spectrometry and Data Analysis:
-
Use standard Electron Ionization (EI) at 70 eV.
-
For each peak in the chromatogram, compare the obtained mass spectrum against commercial libraries (e.g., NIST, Wiley) for tentative identification.
-
For unknown impurities, carefully analyze the fragmentation pattern. Piperidine derivatives often show characteristic fragmentation patterns, which can provide clues to the structure.[9][17]
-
Guide 3: NMR for Definitive Structural Elucidation
Issue: An unknown impurity has been isolated (e.g., via preparative HPLC), but its structure is not confirmed by MS alone.
Causality: Mass spectrometry provides the molecular weight and formula but often cannot distinguish between isomers. NMR spectroscopy is the definitive technique for determining the precise connectivity and stereochemistry of a molecule.[10][11][18]
Workflow for NMR Structural Elucidation
Caption: NMR Structural Elucidation Workflow.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the isolated impurity is of high purity (>95%).
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
-
Acquire 1D NMR Spectra:
-
Acquire 2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart), helping to establish spin systems and build molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the fragments identified from COSY and building the complete carbon skeleton.[10]
-
-
Data Interpretation:
-
Systematically use the information from all spectra to piece together the structure. Start with the fragments from COSY, assign the carbons using HSQC, and then connect the fragments using the long-range HMBC correlations. This iterative process allows for the unambiguous determination of the impurity's structure.[11]
-
By following these structured troubleshooting guides and understanding the causality behind the analytical challenges, researchers can efficiently and accurately identify and characterize impurities in this compound, ensuring the development of a safe and high-quality pharmaceutical product.
References
- 2. contractpharma.com [contractpharma.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 6. jpionline.org [jpionline.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. jchps.com [jchps.com]
- 19. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
safe handling and storage procedures for 3-Ethylpiperidin-3-ol
Welcome to the technical support guide for 3-Ethylpiperidin-3-ol. This document is designed for our partners in research, science, and drug development. My goal is to move beyond mere procedural lists and provide a framework of understanding, enabling you to handle this compound with the highest degree of safety and experimental integrity. The protocols and advice herein are based on established chemical safety principles and data from close structural analogs, ensuring a robust and cautious approach.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What exactly is this compound and why is caution required?
This compound is a heterocyclic organic compound featuring a piperidine ring substituted with both an ethyl group and a hydroxyl group at the 3-position. Its structure suggests potential utility as a building block in pharmaceutical synthesis.
The primary need for caution arises from the characteristics of similar small heterocyclic amines and alcohols. While specific toxicological data for this compound is not extensively published, data from close analogs like 1-Ethyl-3-hydroxypiperidine and the parent piperidine structure indicate potential for flammability, skin and eye irritation, and respiratory effects[1][2][3]. Our safety paradigm is therefore built on a "worst-case" scenario informed by these analogs, ensuring a wide margin of safety.
Q2: I'm planning a new experiment. How should I conduct a risk assessment for using this compound?
A thorough risk assessment is non-negotiable. The causality is simple: understanding the risks allows you to implement targeted controls.
Your risk assessment should address:
-
Quantity: Are you using milligrams or multiple grams? Larger quantities increase fire load and potential exposure in a spill.
-
Manipulation: Are you performing a simple dissolution at room temperature, or a reaction at elevated temperatures? Heating will increase the vapor pressure, elevating the risk of inhalation and creating a potentially flammable atmosphere[2][4].
-
Environment: Will the work be done in an open lab or a chemical fume hood? All work with this compound should be performed in a certified chemical fume hood to mitigate inhalation risk[1].
-
Emergency Preparedness: Is a compliant safety shower and eyewash station immediately accessible? Is a spill kit rated for flammable solvents at hand?
The following table summarizes the expected hazards based on data for 1-Ethyl-3-hydroxypiperidine, a close structural isomer.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Primary Rationale & Source |
| Flammability | 🔥 | Warning | H226: Flammable liquid and vapour. | Vapors are heavier than air and may form explosive mixtures, especially when heated. Keep away from all ignition sources.[1][2][4] |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation. | The amine functionality and organic nature can defat and irritate skin upon contact.[2][3] |
| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation. | Direct contact can cause significant irritation or damage. Chemical goggles are mandatory.[2][5] |
| Respiratory Irritation | ❗ | Warning | H335: May cause respiratory irritation. | Vapors or aerosols can irritate the mucous membranes and upper respiratory tract.[2] |
| Acute Oral Toxicity | ❗ | Warning | H302: Harmful if swallowed. | Ingestion can lead to systemic toxicity.[3] |
Troubleshooting Guide & Experimental Protocols
This section addresses specific issues you may encounter during your experiments, framed in a question-and-answer format.
Handling & Personal Protective Equipment (PPE)
Q: What is the non-negotiable Personal Protective Equipment (PPE) for handling this compound?
Your PPE is your last line of defense. Its selection is dictated by the compound's hazards. The following are mandatory:
| Protection Type | Specification | Justification |
| Eye/Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133.[1] | Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves (check manufacturer's breakthrough time). | Provides a barrier against skin contact which can cause irritation. Double-gloving is recommended for transfers.[6][7] |
| Body Protection | Flame-retardant lab coat. | Protects against splashes and provides a layer of protection in case of a flash fire. |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | The fume hood provides primary engineering control for vapor inhalation. |
Q: The compound is a solid. How do I weigh and transfer it safely?
While some analogs are liquids, this compound is typically supplied as a solid[8]. This can reduce the risk of vapor inhalation at room temperature but introduces the risk of dust generation.
Protocol: Safe Weighing and Transfer
-
Preparation: Don your full, mandatory PPE. Ensure the chemical fume hood sash is at the appropriate working height. Place an anti-static weighing dish on the balance.
-
Grounding: If transferring larger quantities where static can build up, ground and bond the container and receiving equipment.[1][9]
-
Extraction: Use a clean spatula to carefully extract the required amount of solid from the main container. Avoid actions that could generate dust. Do not tap the spatula on the container neck.
-
Weighing: Place the material in the weigh dish and record the mass.
-
Transfer: Gently add the weighed solid to your reaction vessel, which should already be inside the fume hood.
-
Cleanup: Promptly and securely close the main container. Decontaminate the spatula and weighing area. Dispose of the weigh dish as chemically contaminated waste.
-
Hygiene: Wash hands thoroughly after the procedure is complete, even after removing gloves.[10]
Storage & Stability
Q: What are the optimal storage conditions to ensure the long-term integrity of my this compound sample?
Improper storage is a common source of experimental variability and can present significant safety hazards.
-
Location: Store in a cool, dry, and well-ventilated place, specifically in a cabinet rated for flammable chemicals.[1][2][6]
-
Atmosphere: Keep the container tightly closed to prevent moisture absorption and potential reaction with atmospheric CO2 (common for amines).[5] For long-term storage or for high-purity applications, consider storage under an inert gas like argon or nitrogen.
-
Ignition Sources: The storage area must be free of heat, sparks, and open flames.[2]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and acid chlorides.[4]
Troubleshooting:
-
Q: My compound has developed a slight discoloration. Is it safe to use?
-
A: Discoloration often indicates degradation, likely due to slow oxidation from air exposure or sensitivity to light[1]. While it may not be immediately hazardous, its purity is compromised. It is not recommended for use in sensitive applications where stoichiometry is critical. Consider purification or disposal.
-
-
Q: I see some crystalline residue around the cap of an old container. What should I do?
-
A: While less common for this specific compound compared to peroxide-formers, any unusual crystal growth on a container should be treated with extreme caution. Do not attempt to open it. This could indicate degradation to an unknown, potentially unstable substance. Contact your institution's Environmental Health & Safety (EHS) office immediately for assessment and disposal.[11]
-
Emergency Procedures: Spills & Exposure
A rapid, correct response to an emergency can prevent a minor incident from becoming a major one.
Workflow: Responding to a Chemical Spill
Caption: Decision workflow for responding to a spill of this compound.
First Aid Quick Reference
Immediate and appropriate first aid is critical. Always seek professional medical attention following any exposure.
| Exposure Route | Immediate First Aid Action | Critical Notes |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1] | Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1][12] | Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][6] | If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[1][4] | Seek immediate medical attention. Call a poison control center or physician. |
Disposal
Q: How must I dispose of waste containing this compound?
All materials contaminated with this compound are considered hazardous waste.
-
Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for solids (contaminated paper towels, gloves) and liquids (reaction mixtures, solvents).
-
Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal.[2] Never pour this chemical down the drain.[1][2] Consult your institution's EHS department for specific collection procedures.
This guide is intended to provide a foundation for the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to your institution's specific safety protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. media.hiscoinc.com [media.hiscoinc.com]
- 7. dem.ri.gov [dem.ri.gov]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Validation & Comparative
NMR and mass spectrometry characterization of 3-Ethylpiperidin-3-ol
An In-Depth Spectroscopic Guide to the Characterization of 3-Ethylpiperidin-3-ol: A Comparative Analysis
In the landscape of pharmaceutical and fine chemical synthesis, the precise structural elucidation of intermediates is paramount. The piperidine scaffold, a ubiquitous feature in numerous bioactive molecules, presents a rich field for synthetic exploration.[1] However, the subtle variations in substituent placement can drastically alter a molecule's properties and reactivity. This guide provides a comprehensive analysis of the characterization of this compound, a tertiary alcohol derivative of the piperidine ring system.
Due to the scarcity of published spectral data for this specific molecule, this guide adopts a comparative methodology.[2] We will predict the characteristic Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures of this compound and contrast them with its close structural isomer, 1-Ethyl-3-piperidinol. This approach not only offers a robust framework for the unambiguous identification of this compound but also serves as an educational tool for researchers engaged in the characterization of novel substituted piperidines.[3][4] We will delve into the causality behind the expected spectral features, grounding our predictions in the fundamental principles of spectroscopic analysis and data from related compounds.
Part 1: Mass Spectrometry (MS) Analysis: A Tale of Two Isomers
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation pattern.[5] The fragmentation of cyclic amines is typically dominated by α-cleavage, a process involving the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stabilized, resonance-delocalized radical cation.[6]
Predicted Fragmentation Pathway of this compound
For this compound (Molecular Weight: 129.20 g/mol ), the molecular ion peak (M⁺) at m/z 129 is expected, though it may be weak due to the compound's acyclic nature at the tertiary alcohol and its propensity to fragment. The primary fragmentation pathway will be initiated by the ionization of the nitrogen atom.
-
α-Cleavage (Loss of Ethyl Radical): The most favorable fragmentation is the α-cleavage of the C2-C3 bond, which expels an ethyl radical (•CH₂CH₃, 29 Da). This results in the formation of a stable, resonance-stabilized iminium ion. This fragment is predicted to be the base peak at m/z 100 .
-
α-Cleavage (Ring Opening): An alternative α-cleavage can occur at the C5-C6 bond, leading to a ring-opened radical cation. Subsequent fragmentation can lead to smaller fragments, but the m/z 100 peak is expected to be significantly more abundant due to the stability of the resulting ion and the facile loss of a stable ethyl radical.
-
Loss of Water: The presence of a hydroxyl group could lead to a minor peak corresponding to the loss of a water molecule (M-18) at m/z 111, although this is often less favorable than α-cleavage in N-alkyl piperidines.
Caption: Predicted EI-MS Fragmentation of this compound.
Comparative Analysis: The Mass Spectrum of 1-Ethyl-3-piperidinol
In contrast, the structural isomer 1-Ethyl-3-piperidinol presents a different fragmentation landscape, as documented in the NIST Mass Spectrometry Data Center.[7][8] Here, the ethyl group is attached to the nitrogen atom.
-
α-Cleavage (Loss of Methyl Radical): The primary α-cleavage involves the loss of a methyl radical (•CH₃) from the N-ethyl group, leading to a prominent peak at m/z 114.
-
α-Cleavage (Ring Cleavage): The most dominant fragmentation pathway is the α-cleavage of the C2-C3 bond inside the ring, followed by a hydrogen transfer and elimination of an ethene molecule, resulting in the base peak at m/z 72 . Another significant fragment is observed at m/z 57 .
This stark difference in the base peak (m/z 100 for 3-ethyl vs. m/z 72 for 1-ethyl) provides a definitive method for distinguishing between these two isomers.
| Feature | This compound (Predicted) | 1-Ethyl-3-piperidinol (Observed)[7][8] | Basis of Differentiation |
| Molecular Ion (M⁺) | m/z 129 | m/z 129 | Identical Molecular Weight |
| Base Peak | m/z 100 | m/z 72 | Primary Diagnostic Feature |
| Key Fragment 1 | [M - 29]⁺ (Loss of •C₂H₅) | [M - 15]⁺ at m/z 114 (Loss of •CH₃) | Different α-cleavage at N-substituent |
| Key Fragment 2 | - | m/z 57 | Unique fragment for 1-ethyl isomer |
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition Mode: Full Scan.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the base peak and the mass differences between major fragments and the molecular ion.[9]
Part 2: NMR Spectroscopy Analysis: Pinpointing Substituent Positions
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule, allowing for the precise determination of its connectivity.
Caption: Structure of this compound with key NMR environments.
Predicted ¹H and ¹³C NMR Spectra of this compound
The predicted NMR data is based on standard chemical shift values and data from analogous structures such as 3-hydroxypiperidine and 3-ethylpiperidine.[10][11][12] The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial proton signals, which often results in complex, overlapping multiplets.
¹H NMR (in CDCl₃, 400 MHz):
-
δ 0.9-1.0 ppm (triplet, 3H): The methyl protons of the ethyl group, coupled to the adjacent methylene group.
-
δ 1.5-1.9 ppm (multiplet, 6H): This complex region will contain the methylene protons of the ethyl group and the C4 and C5 protons of the piperidine ring.
-
δ 2.8-3.2 ppm (multiplet, 4H): This region will contain the C2 and C6 protons, which are adjacent to the nitrogen atom and are thus deshielded.
-
δ 2.0-4.0 ppm (broad singlets, 2H): The -OH and -NH protons are exchangeable and will appear as broad signals; their chemical shift is highly dependent on concentration and solvent.
¹³C NMR (in CDCl₃, 101 MHz):
-
δ ~8-10 ppm: The methyl carbon of the ethyl group.
-
δ ~25-35 ppm: The methylene carbon of the ethyl group and likely the C4 and C5 carbons of the ring.
-
δ ~45-55 ppm: The C2 and C6 carbons, deshielded by the adjacent nitrogen.
-
δ ~70-75 ppm: The key quaternary carbon (C3) bonded to the hydroxyl group. The absence of a signal in a DEPT-135 experiment would confirm this assignment.
Comparative Analysis: Differentiating from 1-Ethyl-3-piperidinol
The key differences in the NMR spectra of this compound and its isomer 1-Ethyl-3-piperidinol are dramatic and allow for straightforward differentiation.
-
¹H NMR: In 1-Ethyl-3-piperidinol, the ethyl group is on the nitrogen. This would result in a characteristic quartet for the -N-CH₂ -CH₃ protons around δ 2.4-2.8 ppm and a triplet for the -N-CH₂-CH₃ protons around δ 1.1 ppm. Most importantly, the C3 position would have a proton (CH -OH), appearing as a multiplet around δ 3.6-3.9 ppm. This signal is absent in this compound.
-
¹³C NMR: The most telling difference is the C3 signal. In this compound, it is a quaternary carbon (~70-75 ppm). In 1-Ethyl-3-piperidinol, C3 is a methine carbon (C H-OH) and would appear in a similar region, but it would be visible in a DEPT-135 spectrum as a positive signal. Furthermore, the N-ethyl carbons would be present in 1-Ethyl-3-piperidinol.
| Feature | This compound (Predicted) | 1-Ethyl-3-piperidinol (Typical Values)[13] | Basis of Differentiation |
| ¹H Signal at C3 | Absent | Present (~3.6-3.9 ppm, multiplet) | Primary Diagnostic Feature |
| ¹³C Signal at C3 | Quaternary (~70-75 ppm) | Methine (CH) (~65-70 ppm) | Confirmed by DEPT-135 |
| Ethyl Group ¹H | Triplet (~0.9 ppm), Multiplet (~1.6 ppm) | Triplet (~1.1 ppm), Quartet (~2.5 ppm) | Different chemical environment (C-ethyl vs. N-ethyl) |
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using a solvent without a defined reference signal.[14]
-
Instrumentation: Use a Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 512-2048 scans.
-
(Optional but recommended) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals (quaternary carbons will be absent).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the solvent peak or TMS. Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration.[15][16]
Conclusion
The structural elucidation of this compound is readily achievable through a combined MS and NMR approach. While published data for this specific compound is not widely available, a comparative analysis based on fundamental spectroscopic principles and data from its isomer, 1-Ethyl-3-piperidinol, provides a clear and definitive pathway for its identification.
-
Mass Spectrometry: A base peak at m/z 100 for this compound, versus a base peak at m/z 72 for its 1-ethyl isomer.
-
NMR Spectroscopy: The absence of a proton signal at the C3 position in the ¹H NMR spectrum and the presence of a quaternary carbon signal for C3 in the ¹³C NMR spectrum of this compound.
This guide provides researchers, scientists, and drug development professionals with the necessary framework to confidently identify and characterize this compound, ensuring the integrity and accuracy of their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 5. scienceready.com.au [scienceready.com.au]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. 3-Piperidinol, 1-ethyl- [webbook.nist.gov]
- 8. 3-Piperidinol, 1-ethyl- [webbook.nist.gov]
- 9. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Ethylpiperidine | C7H15N | CID 202966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. epfl.ch [epfl.ch]
- 13. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-Ethylpiperidin-3-ol and its Analogs as NMDA Receptor Antagonists
Prepared by a Senior Application Scientist
This guide provides a detailed comparative analysis of 3-Ethylpiperidin-3-ol and its structural analogs, focusing on their biological activity as N-methyl-D-aspartate (NMDA) receptor antagonists. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key structure-activity relationship (SAR) data, presents detailed experimental protocols for assessing compound activity, and visualizes the underlying molecular pathways and experimental workflows.
Introduction: The 3-Hydroxypiperidine Scaffold in CNS Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for designing ligands that interact with complex biological targets, particularly within the central nervous system (CNS). The introduction of a hydroxyl group at the 3-position, creating the 3-hydroxypiperidine core, adds a crucial hydrogen bonding capability, further enhancing its potential for specific molecular recognition.
The this compound structure and its analogs have emerged as a significant class of NMDA receptor antagonists. The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[2] However, its overactivation is implicated in a cascade of neurotoxic events leading to neuronal cell death, a hallmark of various neurological and psychiatric disorders. Consequently, antagonists that can selectively modulate NMDA receptor activity are of profound therapeutic interest.[2] This guide will explore the nuanced differences in biological activity that arise from specific structural modifications to the this compound scaffold, providing a valuable resource for the rational design of next-generation CNS therapeutics.
Primary Mechanism of Action: Antagonism of the NMDA Receptor
The primary biological target for this compound and its analogs is the NMDA receptor, specifically the NR2B subunit. NMDA receptors are complex heterotetramers, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties.[2] Compounds like ifenprodil and its analogs, which share structural motifs with the 3-hydroxypiperidine series, are well-known for their selective antagonism at the GluN1/GluN2B (formerly NR1/NR2B) receptor interface.[3][4]
Antagonism at the NR2B subunit is an allosteric mechanism. These compounds do not compete with glutamate or glycine at their respective binding sites. Instead, they bind to a distinct modulatory site on the NR2B subunit, inducing a conformational change that reduces the channel's opening probability, thereby inhibiting ion flux. This selective antagonism is highly desirable as it may offer a more favorable side-effect profile compared to non-selective NMDA receptor blockers, which can cause significant psychotomimetic effects.
Signaling Pathway of NMDA Receptor Activation and Antagonism
The following diagram illustrates the canonical NMDA receptor signaling pathway upon activation by glutamate and glycine, and the point of intervention for NR2B-selective antagonists.
Caption: NMDA receptor signaling and point of antagonist intervention.
Comparative Analysis: Structure-Activity Relationships (SAR)
The potency and selectivity of 3-hydroxypiperidine analogs as NMDA antagonists are highly dependent on the nature of the substituents at the 1-position (piperidine nitrogen) and the 3-position. A patent by Sanofi-Synthelabo provides key insights into the SAR of this class of compounds.[5] By systematically modifying the scaffold, we can discern critical structural requirements for high-affinity binding.
The data below compares several analogs based on the core 4-(4-fluorophenyl)-3-hydroxypiperidine structure, highlighting the impact of substitutions on their ability to inhibit NMDA-induced currents and bind to the NR2B receptor.
| Compound ID | R (Substitution at N-1) | R' (Substitution at C-3) | Functional Antagonism (IC50, µM) | [³H]Ifenprodil Binding (IC50, µM) |
| 1 | H | Ethyl | > 50 | > 50 |
| 2 | Methyl | Ethyl | 0.09 | 0.04 |
| 3 | Ethyl | Ethyl | 0.12 | 0.04 |
| 4 | Propyl | Ethyl | 0.03 | 0.01 |
| 5 | Methyl | Propyl | 0.03 | 0.03 |
| 6 | Methyl | Isopropyl | 0.04 | 0.02 |
| 7 | Methyl | Cyclopropyl | 0.07 | 0.02 |
Data synthesized from patent WO2003010159A1.[5] The core structure is 4-(4-fluorophenyl)piperidin-3-ol.
Key SAR Insights:
-
N-Alkylation is Crucial: The unsubstituted piperidine nitrogen (Compound 1) results in a complete loss of activity. This highlights the necessity of an N-alkyl group for effective interaction with the receptor. The basic nitrogen is likely involved in a key ionic interaction within the binding pocket.
-
Optimal N-Alkyl Chain Length: Activity increases as the N-alkyl chain is extended from methyl (Compound 2) to propyl (Compound 4), which shows the highest potency in both functional and binding assays. This suggests the presence of a hydrophobic pocket that favorably accommodates a propyl group.
-
Impact of C-3 Alkyl Group: The size and nature of the alkyl group at the 3-position, adjacent to the hydroxyl group, also modulate activity. Comparing N-methyl analogs, increasing the C-3 substituent from ethyl (Compound 2) to propyl (Compound 5) or isopropyl (Compound 6) maintains or slightly improves potency. This indicates that the receptor can accommodate bulkier groups at this position, which may serve to orient the crucial 3-hydroxyl group for optimal hydrogen bonding.
-
Cycloalkyl Substitution: A cyclopropyl group at the C-3 position (Compound 7) is also well-tolerated, resulting in high affinity, comparable to other potent analogs. This further demonstrates the versatility of the binding pocket in accommodating different hydrophobic moieties at this position.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two key assays used to characterize NMDA receptor antagonists.
A. Radioligand Binding Assay for NR2B Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand, such as [³H]ifenprodil, from the NR2B receptor.[3]
Causality: The principle is competitive binding. A higher affinity of the test compound for the NR2B site will require a lower concentration to displace the radioligand, resulting in a lower IC50 value, which is then used to calculate the inhibition constant (Ki).
Workflow Diagram:
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Benzazepin-1-ols as NR2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
A Comparative Guide to the X-ray Crystallography Analysis of 3-Ethylpiperidin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-ethylpiperidin-3-ol scaffold is a valuable pharmacophore in medicinal chemistry, forming the core of numerous compounds with potential therapeutic applications. A profound understanding of the three-dimensional structure of these derivatives is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. X-ray crystallography stands as the definitive method for determining the solid-state conformation of these molecules, offering unparalleled insights into their steric and electronic properties. This guide provides a comparative analysis of X-ray crystallography against other key analytical techniques, details the experimental protocols for structural determination, and offers insights into making informed decisions for compound characterization.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography is a powerful analytical technique that provides a precise three-dimensional model of a molecule's atomic arrangement in a crystal. The fundamental principle involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. This information is then used to construct a detailed electron density map, from which the molecular structure can be determined with high resolution.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following protocol outlines the typical steps involved in the X-ray crystallography of a this compound derivative.
Step 1: Crystal Growth (Crystallization)
The critical first step is to obtain high-quality single crystals. This is often the most challenging part of the process and may require screening various conditions.
-
Solvent Selection: The choice of solvent is crucial. A suitable solvent will dissolve the compound to a moderate extent. Common solvents for piperidine derivatives include ethanol, methanol, ethyl acetate, and their mixtures.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
Step 2: Crystal Mounting and Data Collection
Once suitable crystals (typically 0.1-0.3 mm in size) are obtained, a single, well-formed crystal is carefully mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.
Step 3: Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.
Experimental Workflow for X-ray Crystallography
Caption: A flowchart illustrating the major steps in an X-ray crystallography experiment.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives often necessitates the use of complementary analytical techniques. The choice of technique depends on the specific information required, the nature of the sample, and the stage of the research.
| Technique | Information Provided | Sample State | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, conformation, stereochemistry. | Solid (Single Crystal) | Low | Unambiguous structural determination. | Requires high-quality single crystals, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, solution-state conformation. | Liquid (Solution) or Solid | Medium | Provides information about the molecule's structure and dynamics in solution. | Structure is an average of conformations; can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | Gas/Ionized | High | High sensitivity, requires very small amounts of sample. | Does not provide direct information about the 3D structure. |
| Computational Modeling | Predicted 3D structure, electronic properties, potential energy surfaces. | In Silico | High | Can predict structures of molecules that are difficult to crystallize; provides insights into reactivity. | Predictions must be validated by experimental data. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the connectivity of the atoms and to provide information about the local chemical environment of each nucleus. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space interactions, which can be used to infer the solution-state conformation of the molecule. This is a key advantage over X-ray crystallography, which only provides the solid-state structure.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, which is crucial for confirming its chemical formula. Fragmentation patterns observed in the mass spectrum can also provide valuable information about the molecule's structure. While MS does not directly reveal the three-dimensional arrangement of atoms, it is a rapid and highly sensitive method for confirming the identity of a synthesized compound.
Computational Modeling
Computational chemistry provides theoretical models that can predict the three-dimensional structure and properties of molecules. Techniques like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation of a this compound derivative. These predicted structures can be a valuable guide for understanding the molecule's behavior and can be validated by comparison with experimental data from X-ray crystallography or NMR.
Decision Tree for Analytical Technique Selection
Caption: A decision tree to guide the selection of an appropriate analytical technique.
Conclusion
X-ray crystallography is an unparalleled tool for the definitive structural elucidation of this compound derivatives, providing a solid foundation for understanding their chemical properties and biological activities. While the process of obtaining high-quality crystals can be a bottleneck, the detailed three-dimensional information it provides is invaluable for drug discovery and development. For a comprehensive understanding, it is often essential to combine the insights from X-ray crystallography with data from other analytical techniques such as NMR spectroscopy, mass spectrometry, and computational modeling. This integrated approach allows researchers to build a complete picture of a molecule's structure and behavior in different environments, ultimately accelerating the journey from a promising compound to a potential therapeutic agent.
A Comparative Guide to Catalytic Syntheses of 3-Ethylpiperidin-3-ol for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The piperidine ring, a ubiquitous feature in pharmaceuticals, often requires precise functionalization to modulate its pharmacological properties.[1][2] 3-Ethylpiperidin-3-ol, a chiral tertiary alcohol, represents a key building block whose synthesis demands careful consideration of catalytic efficiency, stereocontrol, and scalability. This guide provides an in-depth comparison of the prevalent catalytic methods for its synthesis, offering experimental insights and data to inform your research.
Introduction to this compound and its Synthetic Challenges
The 3-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents from anticancer drugs to treatments for neurological disorders.[3][4][5][6] The introduction of an ethyl group at the C3 position to form a tertiary alcohol, this compound, creates a chiral center and adds lipophilicity, which can significantly impact a molecule's binding affinity and pharmacokinetic profile.
The primary challenge in synthesizing this and similar 3-alkyl-3-hydroxypiperidines lies in the efficient and selective addition of an ethyl group to a 3-piperidone precursor. This transformation is dominated by the use of organometallic reagents, where the choice of catalyst, protecting groups, and reaction conditions profoundly influences yield and purity.
The Prevalent Synthetic Route: Organometallic Addition to N-Protected 3-Piperidone
The most common and well-established method for the synthesis of this compound is the nucleophilic addition of an ethyl organometallic reagent to an N-protected 3-piperidone. This approach can be dissected into two key stages: the synthesis of the piperidone precursor and the subsequent catalytic addition reaction.
Part 1: Synthesis of the N-Boc-3-Piperidone Precursor
A reliable supply of the starting material is crucial. N-Boc-3-piperidone is a common precursor due to the stability and ease of removal of the tert-butyloxycarbonyl (Boc) protecting group. A typical synthesis route starts from 3-hydroxypyridine.[7][8]
Experimental Protocol: Synthesis of N-Boc-3-Piperidone [7]
-
Reduction of 3-Hydroxypyridine: 3-Hydroxypyridine is reduced to 3-hydroxypiperidine. While various catalysts can be used, including rhodium-on-carbon, sodium borohydride is a common and effective reducing agent for this transformation.[5][6][8]
-
N-Boc Protection: The resulting 3-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., sodium bicarbonate) to yield N-Boc-3-hydroxypiperidine.[7]
-
Oxidation: The secondary alcohol of N-Boc-3-hydroxypiperidine is then oxidized to the corresponding ketone, N-Boc-3-piperidone. A Swern oxidation, using dimethyl sulfoxide (DMSO) and oxalyl chloride, is a high-yielding method for this step.[7]
Caption: Workflow for the synthesis of the N-Boc-3-piperidone precursor.
Part 2: Comparative Efficacy of Organometallic Reagents for Ethyl Group Addition
The core of the synthesis is the addition of an ethyl nucleophile to the carbonyl of N-Boc-3-piperidone. The most effective and widely used reagents for this purpose are Grignard reagents, specifically ethylmagnesium bromide (EtMgBr).
The Grignard Reaction: A De-Facto Standard
The addition of ethylmagnesium bromide to N-Boc-4-piperidone is a well-established procedure that can be adapted for the 3-piperidone isomer.[9] Organometallic reagents like Grignard reagents are highly nucleophilic and readily attack the electrophilic carbonyl carbon.[10][11]
Experimental Protocol: Synthesis of N-Boc-3-Ethylpiperidin-3-ol via Grignard Reaction
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated, typically with a small crystal of iodine. A solution of bromoethane in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to initiate the formation of ethylmagnesium bromide.[12][13]
-
Addition to Piperidone: A solution of N-Boc-3-piperidone in anhydrous THF is cooled to a low temperature (typically -78 °C to 0 °C) in a separate flask. The freshly prepared Grignard reagent is then added slowly to the piperidone solution.[9]
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.[9][12]
Caption: General experimental workflow for the Grignard synthesis of N-Boc-3-Ethylpiperidin-3-ol.
Comparison of Catalytic Efficacy and Methodologies
While direct, side-by-side comparative studies of different catalysts for the synthesis of this compound are scarce in the literature, a comparison of methodologies and the factors influencing their efficacy can be made.
| Methodology/Catalyst System | Advantages | Disadvantages | Typical Yield |
| Grignard Reaction (EtMgBr) | High reactivity, readily available reagents, well-established protocols.[9][11] | Highly sensitive to moisture and air, potential for side reactions (enolization, reduction).[9] | Good to Excellent |
| Organolithium Reagents (EtLi) | Generally more reactive than Grignard reagents.[10] | Even more sensitive to reaction conditions, can be more prone to side reactions. | Good to Excellent |
| Biocatalytic Reduction | High enantioselectivity for producing chiral secondary alcohols.[3][4] | Not suitable for the synthesis of tertiary alcohols like this compound. | N/A |
| Transition Metal-Catalyzed Hydrogenation of Pyridines | Effective for producing the piperidine ring from pyridine precursors.[6][14] | Does not directly form the tertiary alcohol; requires a multi-step synthesis. | Variable |
Data Table: Comparison of Methodologies for 3-Alkyl-3-Hydroxypiperidine Synthesis
Causality Behind Experimental Choices and Potential for Side Reactions:
-
Anhydrous Conditions: The high reactivity of organometallic reagents like Grignard and organolithium compounds necessitates strictly anhydrous conditions.[9][12] Any trace of water will protonate the reagent, rendering it non-nucleophilic and reducing the yield.
-
Low Temperatures: The addition of the organometallic reagent to the piperidone is performed at low temperatures (-78 °C to 0 °C) to minimize side reactions.[9] At higher temperatures, the Grignard reagent can act as a base, leading to the enolization of the piperidone by deprotonating the acidic α-protons. This results in the recovery of the starting material after work-up.
-
Protecting Group: The N-Boc group is favored due to its steric bulk, which can help direct the approach of the nucleophile, and its relative stability under the reaction conditions. More importantly, it can be easily removed under acidic conditions without affecting the newly formed tertiary alcohol.
Conclusion and Future Perspectives
The synthesis of this compound is most reliably achieved through the nucleophilic addition of an ethyl Grignard reagent to N-Boc-3-piperidone. While other organometallic reagents can be used, ethylmagnesium bromide offers a balance of high reactivity and manageable handling. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the exclusion of moisture and the maintenance of low temperatures during the addition step.
Future research may focus on developing more robust and less moisture-sensitive catalytic systems for this transformation. The exploration of stereoselective methods to control the chirality at the C3 position would also be a significant advancement, potentially involving chiral ligands or catalysts that can direct the facial selectivity of the nucleophilic attack. For now, the Grignard reaction remains the gold standard for accessing this valuable pharmaceutical building block.
References
- 1. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 2. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]
- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 6. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 7. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 8. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. oms.bdu.ac.in [oms.bdu.ac.in]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 3-Ethylpiperidin-3-ol
Introduction: The Analytical Imperative for 3-Ethylpiperidin-3-ol
In the landscape of pharmaceutical development, the precise and accurate quantification of all chemical entities is a cornerstone of safety, efficacy, and quality. This compound, a piperidine derivative, represents a class of compounds frequently encountered as synthetic intermediates, impurities, or potential metabolites. The ability to reliably measure its concentration is not merely an analytical exercise; it is a regulatory necessity and a critical component of the quality control strategy for any associated drug substance or product.
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound, grounded in the harmonized principles set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6] Our objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental design, empowering researchers to select and validate the most appropriate method for their specific needs.
Pillar 1: Foundational Principles of Method Validation (ICH Q2(R2))
Before comparing techniques, it is crucial to understand the "why" behind the core validation parameters. An analytical method is not validated by a single experiment, but by a holistic evaluation of its performance characteristics.[7][8] According to the ICH Q2(R2) guidelines, these are the essential pillars that ensure a method is fit for its purpose:[4][9][10]
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11] A lack of specificity can lead to erroneously high results, compromising product quality decisions.
-
Accuracy: This measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10][12] It is typically assessed through recovery studies and demonstrates the method's freedom from systemic error or bias.
-
Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11][12] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Linearity & Range: Linearity is the ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[10] The range is the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2][13] These are critical for the analysis of impurities or trace-level contaminants.
-
Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9][11]
Pillar 2: Comparative Analysis of Analytical Methodologies
The selection of an analytical technique for this compound is dictated by its physicochemical properties. As a saturated heterocyclic alcohol, it lacks a native ultraviolet (UV) chromophore, which immediately presents a challenge for the most common detection method, HPLC-UV. This necessitates a thoughtful approach to method development. We will compare three viable techniques, each with distinct advantages and challenges.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection
Principle & Rationale: This technique addresses the lack of a chromophore by chemically modifying the this compound molecule to attach a UV-absorbing tag. This process is called derivatization. A common agent for primary and secondary amines like piperidines is 4-toluenesulfonyl chloride (tosyl chloride), which forms a highly UV-active derivative.[14][15] While adding a step to the workflow, this approach allows the use of ubiquitous and cost-effective HPLC-UV instrumentation. The causality is simple: no chromophore, no UV signal; therefore, we introduce one chemically.
Experimental Workflow:
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Detailed Validation Protocol:
-
Solution Preparation:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 68:32 v/v).[15]
-
Standard Stock Solution: Prepare a 1 mg/mL solution of this compound reference standard in diluent (e.g., 0.1 M HCl).
-
Derivatizing Agent: Prepare a solution of 4-toluenesulfonyl chloride in acetonitrile.
-
-
Specificity:
-
Prepare and derivatize a blank (diluent only) and a placebo (formulation matrix without the active ingredient).
-
Inject and confirm no interfering peaks at the retention time of the derivatized analyte.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte.[16][17] The method must resolve the main analyte peak from all degradation product peaks.
-
-
Linearity and Range:
-
Prepare a series of at least five concentrations by diluting the stock solution (e.g., 0.5 to 50 µg/mL).[15]
-
Derivatize and inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis. Acceptance criterion: Correlation coefficient (R²) ≥ 0.999.
-
-
Accuracy:
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Calculate the percent recovery for each sample. Acceptance criterion: Mean recovery between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability: Analyze six replicate preparations at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Acceptance criterion: Relative Standard Deviation (%RSD) ≤ 2.0% for both.[10]
-
-
LOD & LOQ:
-
Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N ≥ 3, and LOQ is where S/N ≥ 10.[18] Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Systematically vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Assess the impact on peak area and retention time. The system suitability parameters should remain within acceptable limits.
-
Hypothetical Performance Data:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9997 |
| Range | 0.5 - 50 µg/mL | 0.44 - 53.33 µg/mL[15] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 101.2% |
| Precision (%RSD) | ≤ 2.0% | Repeatability: 0.7%, Intermediate: 1.3% |
| LOQ | S/N ≥ 10 | 0.44 µg/mL[15] |
| LOD | S/N ≥ 3 | 0.15 µg/mL[15] |
| Robustness | System suitability passes | Pass |
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is an excellent technique for analyzing volatile and semi-volatile compounds that are thermally stable.[19] this compound, with a molecular weight of 129.20 g/mol , is amenable to GC analysis. The gas chromatograph separates the analyte from other components in the sample, and the mass spectrometer provides highly specific detection and identification based on the mass-to-charge ratio (m/z) and fragmentation pattern of the molecule.[20] This method avoids the need for derivatization if the compound is sufficiently volatile and stable, simplifying sample preparation.
Experimental Workflow:
Caption: General workflow for GC-MS analysis.
Detailed Validation Protocol:
-
Instrumentation:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
MS Detection: Can be operated in full scan mode for specificity or Selected Ion Monitoring (SIM) mode for enhanced sensitivity. For quantification, SIM mode is preferred, monitoring characteristic ions of this compound.
-
-
Specificity:
-
Inject a blank solvent and placebo sample to ensure no interfering peaks.
-
The mass spectrum serves as a powerful tool for specificity. The fragmentation pattern of the peak at the target retention time must match that of the reference standard.
-
-
Linearity and Range:
-
Prepare a calibration curve of at least five concentrations in a suitable volatile solvent.
-
Inject each and plot the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) against concentration. Acceptance criterion: R² ≥ 0.998.
-
-
Accuracy:
-
Perform recovery studies by spiking the placebo matrix at three levels (e.g., 80%, 100%, 120%). Acceptance criterion: Mean recovery between 95.0% and 105.0% (wider range often acceptable for GC-MS).
-
-
Precision:
-
Analyze six replicates at 100% concentration for repeatability.
-
Analyze on a separate day for intermediate precision.
-
Acceptance criterion: %RSD ≤ 5.0%.
-
-
LOD & LOQ:
-
Determine from the S/N ratio of the target ion's chromatogram at low concentrations.
-
-
Robustness:
-
Vary parameters such as injector temperature (±10°C), oven temperature ramp rate, and carrier gas flow rate (±5%). Assess the impact on system suitability.
-
Hypothetical Performance Data:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Correct mass spectrum, no interferences | Pass |
| Linearity (R²) | ≥ 0.998 | 0.9985 |
| Range | Application-dependent | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.5% |
| Precision (%RSD) | ≤ 5.0% | Repeatability: 3.1%, Intermediate: 4.5% |
| LOQ | S/N ≥ 10 | 1 ng/mL |
| LOD | S/N ≥ 3 | 0.3 ng/mL |
| Robustness | System suitability passes | Pass |
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification, particularly in complex matrices.[21][22] The liquid chromatograph provides initial separation. The analyte is then ionized (e.g., by Electrospray Ionization, ESI) and enters the tandem mass spectrometer. The first quadrupole (Q1) selects the parent ion (precursor ion) of this compound. This ion is fragmented in the collision cell (Q2), and the second quadrupole (Q3) selects a specific fragment ion (product ion) for detection. This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interference.[23] This makes it the method of choice for bioanalysis or trace-level impurity quantification.
Experimental Workflow:
Caption: Workflow for quantitative LC-MS/MS analysis.
Detailed Validation Protocol:
-
Method Development:
-
Optimize MS parameters by infusing a standard solution to find the optimal precursor ion (e.g., [M+H]⁺) and the most stable, intense product ions.
-
Select an appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., this compound-d5).
-
-
Specificity/Selectivity:
-
Analyze at least six different lots of blank matrix to ensure no endogenous interferences at the retention time of the analyte and IS.
-
-
Linearity and Range:
-
Prepare a calibration curve over the desired concentration range (e.g., 50 pg/mL to 50 ng/mL).
-
Plot the peak area ratio (analyte/IS) versus concentration. Use a weighted linear regression (e.g., 1/x²). Acceptance criterion: R² ≥ 0.995.
-
-
Accuracy & Precision:
-
Analyze Quality Control (QC) samples at a minimum of three levels (low, medium, high) in six replicates.
-
Acceptance criteria (as per bioanalytical method validation guidelines): Mean accuracy within ±15% of nominal (±20% at LLOQ), and %RSD ≤ 15% (≤ 20% at LLOQ).[24]
-
-
LLOQ:
-
The LLOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria (within ±20%).
-
-
Matrix Effect & Recovery:
-
Assess the ion suppression or enhancement caused by the matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Extraction recovery is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
-
Robustness:
-
Evaluate the effect of varying LC parameters (mobile phase, flow rate) on performance.
-
Hypothetical Performance Data:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Selectivity | No interferences in blank matrix | Pass |
| Linearity (R²) | ≥ 0.995 | 0.9981 |
| Range | Application-dependent | 0.05 - 50 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.1% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: < 7%, Inter-day: < 9% |
| LLOQ | Meets accuracy/precision criteria | 0.05 ng/mL |
| Matrix Effect | Consistent and manageable | 92% (Ion Suppression) |
| Extraction Recovery | Consistent and sufficient | > 85% |
Pillar 3: Head-to-Head Comparison & Expert Recommendations
The choice of method is not about which is "best" overall, but which is best suited for the intended purpose.
| Feature | HPLC-UV (with Derivatization) | GC-MS | LC-MS/MS |
| Sensitivity | Moderate (µg/mL) | High (ng/mL) | Very High (pg/mL - ng/mL) |
| Specificity | Good (Chromatographic) | Very Good (Mass-based) | Excellent (Precursor/Product Ion) |
| Sample Prep | More Complex (Derivatization) | Simple | Moderate (SPE/LLE often needed) |
| Throughput | Moderate | Moderate to High | High |
| Instrumentation Cost | Low | Moderate | High |
| Application | Routine QC, Assay, Purity | Impurity profiling, Residual Solvents | Bioanalysis, Trace Impurities, Metabolite ID |
Senior Scientist's Recommendations:
-
For routine quality control (QC) release testing of a drug substance where concentrations are in the % or high ppm range: The HPLC-UV with derivatization method is often the most practical choice. It is cost-effective, robust, and provides adequate sensitivity and specificity for its purpose. The added derivatization step can be automated to improve throughput.
-
For identifying and quantifying volatile impurities or for release testing where a non-aqueous method is preferred: GC-MS is a powerful alternative. Its high specificity and good sensitivity make it ideal for impurity profiling, and it avoids the complexities of aqueous mobile phases and derivatization reactions.
-
For quantifying the analyte in biological matrices (e.g., plasma, urine) for pharmacokinetic studies, or for detecting trace-level genotoxic impurities: LC-MS/MS is the unequivocal choice. Its unparalleled sensitivity and specificity are necessary to measure the low concentrations typically encountered in these applications and to overcome significant matrix interference.[23]
Conclusion
The validation of an analytical method for this compound is a multi-faceted process that requires a deep understanding of both the analyte's chemistry and the principles of analytical science. There is no single "correct" method; instead, the choice between HPLC-UV with derivatization, GC-MS, and LC-MS/MS must be a deliberate, risk-based decision guided by the method's intended purpose. By following the structured validation approach outlined in ICH guidelines and rigorously testing for specificity, accuracy, precision, and robustness, researchers can develop a self-validating system that produces reliable, defensible data, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. pharmaerudition.org [pharmaerudition.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. jespublication.com [jespublication.com]
- 9. youtube.com [youtube.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. propharmagroup.com [propharmagroup.com]
- 13. omicsonline.org [omicsonline.org]
- 14. benchchem.com [benchchem.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. mdpi.com [mdpi.com]
- 17. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 18. ijper.org [ijper.org]
- 19. cmbr-journal.com [cmbr-journal.com]
- 20. researchgate.net [researchgate.net]
- 21. lcms.cz [lcms.cz]
- 22. lcms.cz [lcms.cz]
- 23. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. id-eptri.eu [id-eptri.eu]
Navigating the Therapeutic Landscape of 3-Alkyl-3-Hydroxypiperidines: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among the diverse array of piperidine derivatives, the 3-alkyl-3-hydroxypiperidine moiety presents a compelling template for the design of novel drugs, particularly in the realms of analgesia and neurodegenerative disease treatment. While comprehensive structure-activity relationship (SAR) studies specifically focused on 3-Ethylpiperidin-3-ol derivatives are not extensively documented in publicly available literature, a comparative analysis of structurally related analogs provides invaluable insights into the key determinants of their biological activity. This guide synthesizes findings from various studies on related 3-substituted piperidinol derivatives to illuminate the path for future drug discovery efforts centered on this promising scaffold.
The Synthetic Gateway to 3-Alkyl-3-Hydroxypiperidines
The construction of the 3-alkyl-3-hydroxypiperidine core is a critical first step in the exploration of its therapeutic potential. A common and effective strategy involves the nucleophilic addition of an organometallic reagent to a suitable N-protected-3-piperidone precursor. This approach allows for the versatile introduction of various alkyl or aryl groups at the C3 position.
A general synthetic workflow is depicted below:
Experimental Protocol: Synthesis of 3-Ethyl-1-benzyl-3-piperidinol (A Representative Analog)
This protocol provides a representative example for the synthesis of a 3-alkyl-3-hydroxypiperidine derivative.
Materials:
-
1-Benzyl-3-piperidone
-
Ethylmagnesium bromide (in a suitable solvent like diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Standard laboratory glassware and workup equipment
Procedure:
-
A solution of 1-benzyl-3-piperidone in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Ethylmagnesium bromide solution is added dropwise to the stirred solution of the piperidone. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude 3-ethyl-1-benzyl-3-piperidinol can be purified by column chromatography on silica gel.
Comparative Analysis of Biological Activities
The therapeutic potential of 3-alkyl-3-hydroxypiperidine derivatives has been primarily explored in the context of their analgesic and cholinesterase inhibitory activities. The following sections delve into the SAR of structurally related compounds, providing a framework for understanding how modifications to the core scaffold might influence the biological profile of this compound derivatives.
Analgesic Activity: A Look at 3-Alkyl-3-Arylpiperidine Analogs
While specific data on the analgesic properties of this compound is scarce, extensive research on 3-alkyl-3-phenylpiperidine derivatives offers valuable insights. These compounds are known to interact with opioid receptors, and their analgesic potency is significantly influenced by the nature of the substituents on the piperidine ring and the N-substituent.
Key SAR observations from studies on related analgesic piperidine derivatives include:
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for analgesic activity. Aralkyl groups, particularly a phenethyl group, have been shown to confer high potency.[2]
-
C3-Substituent: The size and nature of the alkyl group at the C3 position can modulate activity.
-
Aromatic Ring Substitution: Modifications to the phenyl ring in 3-phenylpiperidine analogs can significantly impact potency.
The following diagram illustrates the key modification points on the 3-alkyl-3-phenylpiperidine scaffold that influence analgesic activity.
A comparative analysis of analgesic potency for a series of 3-methyl-4-(N-phenyl amido)piperidines highlights the dramatic effect of stereochemistry and N-substituents. For instance, the cis-isomer of a potent analog was found to be significantly more active than its trans counterpart, underscoring the importance of the three-dimensional arrangement of substituents for receptor binding.[3]
Table 1: Comparative Analgesic Potency of Selected Piperidine Derivatives
| Compound | Modification | Analgesic Potency (Morphine = 1) | Reference |
| cis-42 | 3-methyl-4-(N-phenyl amido)piperidine derivative | 13,036 | [3] |
| trans-43 | Diastereomer of cis-42 | 2,778 | [3] |
| Fentanyl | Reference opioid analgesic | ~100-450 | [3] |
Note: The data presented is for 3-methyl-4-(N-phenyl amido)piperidines, which are structurally distinct from this compound but provide valuable insights into the SAR of potent piperidine-based analgesics.
Cholinesterase Inhibitory Activity: Targeting Neurodegenerative Diseases
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4][5] The 3-hydroxypiperidine scaffold has emerged as a promising framework for the design of novel cholinesterase inhibitors.
SAR studies on various N-substituted piperidine-3-carbohydrazide-hydrazones have revealed important structural requirements for potent cholinesterase inhibition:[6]
-
N-Substituent: The length and nature of the N-alkyl or N-aralkyl substituent significantly influence both the potency and selectivity for AChE versus BuChE.
-
Hydrazone Moiety: The substituents on the phenyl ring of the hydrazone moiety play a crucial role in modulating inhibitory activity. Electron-withdrawing groups, such as a nitro group, have been shown to enhance AChE inhibition.
Table 2: Comparative Cholinesterase Inhibitory Activity of N-Substituted Piperidine-3-carbohydrazide-hydrazones
| Compound | N-Substituent | Phenyl-hydrazone Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 3g | Phenylethyl | 4-Nitro | 4.32 | > 50 | [6] |
| 3j | Phenylethyl | 4-Hydroxy | > 50 | 1.27 | [6] |
| 4i | Phenylpropyl | 3,4-Dimethoxy | 10.45 | 4.85 | [6] |
These findings suggest that for this compound derivatives, modifications at the piperidine nitrogen and potentially through esterification of the hydroxyl group could be fruitful avenues for developing potent and selective cholinesterase inhibitors.
Future Directions and Untapped Potential
The existing body of research on 3-alkyl-3-hydroxypiperidine analogs strongly suggests that the this compound scaffold holds significant promise for the development of novel therapeutic agents. The versatility of its synthesis allows for extensive structural diversification, enabling the fine-tuning of its pharmacological profile.
Future research should focus on a systematic SAR exploration of this compound derivatives, including:
-
Variation of the N-substituent: Investigating a wide range of alkyl, aralkyl, and heterocyclic moieties to optimize potency and selectivity for specific targets.
-
Modification of the 3-hydroxyl group: Exploring ester and ether derivatives to modulate physicochemical properties and potentially introduce new binding interactions.
-
Stereochemical considerations: Synthesizing and evaluating individual enantiomers, as biological activity is often stereospecific.
By leveraging the insights gained from related piperidinol scaffolds and employing a rational drug design approach, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the discovery of next-generation analgesics and treatments for neurodegenerative disorders.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative reactivity of 3-Ethylpiperidin-3-ol versus other substituted piperidinols
For researchers and professionals in drug development, understanding the nuanced reactivity of substituted piperidinols is paramount for the rational design of novel therapeutics. The piperidine moiety is a cornerstone in medicinal chemistry, and subtle structural modifications can profoundly influence a molecule's pharmacological profile.[1] This guide provides an in-depth comparative analysis of the reactivity of 3-Ethylpiperidin-3-ol against other substituted piperidinols, grounded in experimental data and established chemical principles. We will explore how the ethyl group at the C3 position modulates the reactivity of the tertiary alcohol and the secondary amine, offering insights into reaction kinetics and synthetic outcomes.
Introduction: The Significance of 3-Substituted Piperidinols
The 3-hydroxypiperidine scaffold is a privileged structure in a multitude of biologically active compounds.[2][3] The hydroxyl and amino functionalities serve as key pharmacophoric features and provide handles for further chemical elaboration. Introducing a substituent at the 3-position, particularly an alkyl or aryl group, creates a chiral center and introduces steric and electronic perturbations that can significantly alter the molecule's interaction with biological targets and its metabolic stability. This compound, with its tertiary alcohol, is a prime example of such a scaffold, offering a unique reactivity profile that warrants detailed investigation.
Structural and Electronic Considerations: A Comparative Overview
The reactivity of this compound is best understood by comparing its structural and electronic properties with other 3-substituted piperidinols, such as the parent 3-hydroxypiperidine, 3-methylpiperidin-3-ol, and 3-phenylpiperidin-3-ol.
Table 1: Structural and Electronic Properties of Selected 3-Substituted Piperidinols
| Compound | Substituent at C3 | Nature of C3-OH | Steric Hindrance at C3 | Electronic Effect of C3-Substituent |
| 3-Hydroxypiperidine | -H | Secondary | Low | Neutral |
| 3-Methylpiperidin-3-ol | -CH₃ | Tertiary | Moderate | Weakly electron-donating |
| This compound | -CH₂CH₃ | Tertiary | Moderate-High | Weakly electron-donating |
| 3-Phenylpiperidin-3-ol | -C₆H₅ | Tertiary | High | Electron-withdrawing (inductive), potentially electron-donating (resonance) |
The ethyl group in this compound, being larger than a methyl group, imparts a greater degree of steric hindrance around the tertiary hydroxyl group and the adjacent nitrogen atom. This steric bulk is a critical factor influencing the accessibility of these functional groups to incoming reagents. Both methyl and ethyl groups are weakly electron-donating through induction, which can influence the stability of charged intermediates formed during reactions. In contrast, a phenyl group exerts a more complex electronic influence.
Comparative Reactivity Analysis
The reactivity of these piperidinols can be assessed through several key chemical transformations: N-alkylation, O-acylation, and dehydration of the tertiary alcohol.
N-Alkylation: The Role of Steric Hindrance
N-alkylation is a fundamental reaction for modifying the properties of piperidine-containing molecules. The rate of this SN2 reaction is highly sensitive to steric hindrance around the nitrogen atom.
Expected Reactivity Trend for N-Alkylation:
3-Hydroxypiperidine > 3-Methylpiperidin-3-ol ≈ this compound > 3-Phenylpiperidin-3-ol
The rationale for this trend is as follows:
-
3-Hydroxypiperidine: With only a hydrogen atom at C3, the nitrogen is most accessible, leading to the fastest reaction rate.
-
3-Methyl- and this compound: The alkyl groups at C3 introduce steric bulk that shields the nitrogen atom, slowing down the approach of the alkylating agent. The difference in steric hindrance between a methyl and an ethyl group in this context is likely to be modest, resulting in similar reaction rates.
-
3-Phenylpiperidin-3-ol: The bulky phenyl group provides the most significant steric impediment, leading to the slowest reaction rate.
Experimental Protocol: General Procedure for N-Alkylation
A standardized protocol for comparing the N-alkylation rates is outlined below. This allows for the generation of comparative data under uniform conditions.
Caption: Workflow for comparative N-alkylation of substituted piperidinols.
O-Acylation: Reactivity of the Tertiary Hydroxyl Group
The acylation of the tertiary hydroxyl group in this compound and its analogs is generally more challenging than for a primary or secondary alcohol due to increased steric hindrance.
Expected Reactivity Trend for O-Acylation:
3-Hydroxypiperidine (secondary OH) >> 3-Methylpiperidin-3-ol > this compound > 3-Phenylpiperidin-3-ol
-
3-Hydroxypiperidine: The secondary alcohol is significantly more reactive than the tertiary alcohols.
-
Tertiary Piperidinols: Among the tertiary alcohols, the reactivity is expected to decrease with increasing size of the C3 substituent. The ethyl group of this compound presents more steric bulk than the methyl group of 3-methylpiperidin-3-ol, making it less reactive. The phenyl group in 3-phenylpiperidin-3-ol would be the most sterically demanding.
Dehydration of the Tertiary Alcohol: Stability of the Carbocation Intermediate
Tertiary alcohols are prone to dehydration under acidic conditions to form alkenes. This reaction proceeds via an E1 mechanism, and the rate-determining step is the formation of a carbocation. The stability of this carbocation is a key factor in determining the reaction rate.
Expected Reactivity Trend for Dehydration:
3-Phenylpiperidin-3-ol > this compound ≈ 3-Methylpiperidin-3-ol
-
3-Phenylpiperidin-3-ol: The tertiary carbocation formed upon loss of water is resonance-stabilized by the adjacent phenyl ring, making it the most stable and the reaction the fastest.
-
3-Ethyl- and 3-Methylpiperidin-3-ol: The tertiary carbocations are stabilized by hyperconjugation and the inductive effect of the alkyl groups. The difference in stability between the tertiary carbocations bearing an ethyl versus a methyl group is expected to be minimal, leading to similar dehydration rates.
It is important to note that the dehydration of these piperidinols can lead to a mixture of isomeric alkenes, and the product distribution will be governed by Zaitsev's rule, favoring the most substituted alkene.
Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.
Conclusion and Future Perspectives
The reactivity of this compound is a delicate interplay of steric and electronic factors. Compared to other 3-substituted piperidinols, the C3-ethyl group imparts moderate to high steric hindrance, which is expected to decrease the rate of N-alkylation and O-acylation reactions. However, as a tertiary alcohol, it is primed for dehydration reactions, with an expected reactivity similar to its 3-methyl analog but likely lower than a resonance-stabilized 3-phenyl analog.
This guide provides a framework for understanding and predicting the reactivity of this compound. However, to fully elucidate the subtle differences in reactivity, further quantitative experimental studies are warranted. Kinetic analysis of the reactions discussed herein would provide invaluable data for medicinal chemists and process development scientists, enabling more precise control over synthetic outcomes and facilitating the development of novel piperidine-based pharmaceuticals.
References
- 1. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]
- 3. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethylpiperidin-3-ol
As researchers and developers in the pharmaceutical landscape, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents like 3-Ethylpiperidin-3-ol, a key heterocyclic building block, is a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the surrounding community, and the environment.
Foundational Safety & Hazard Assessment
Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. This compound, and its structural relatives like piperidine, present a multi-faceted risk profile that dictates our handling procedures.
Immediate Safety Precautions:
It is imperative to handle this compound within a certified chemical fume hood to minimize inhalation exposure. The work area must be equipped with an accessible emergency eyewash station and safety shower. All personnel must be trained on the specific hazards of this compound before being authorized to handle it.
Personal Protective Equipment (PPE):
A comprehensive PPE ensemble is mandatory to prevent any direct contact with the chemical.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and irritating vapors that can cause severe eye damage.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, as the compound is known to cause skin irritation and can be toxic upon absorption.[1][2][3][5] |
| Body Protection | Flame-retardant lab coat or a chemical-resistant apron. | Protects against spills and contamination of personal clothing.[2][3][6] |
| Respiratory Protection | Work must be conducted in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required. | The compound may cause respiratory irritation and can be toxic if inhaled.[1][2][3] |
Spill Management Protocol
Accidents can happen, but a swift and correct response can mitigate the risks significantly. The procedure varies based on the scale of the spill.
Small Spills (typically <100 mL in a fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ignition Sources are Off: As the compound is flammable, extinguish all nearby flames and turn off spark-producing equipment.[3]
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[3][7]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[1][2][3]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
Large Spills (typically >100 mL or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert Emergency Responders: Activate the nearest fire alarm and contact your institution's Environmental Health and Safety (EHS) department or local emergency services. Provide them with the chemical name and location of the spill.[1]
-
Isolate the Area: Prevent unauthorized personnel from entering the contaminated zone.
-
Do Not Attempt to Clean Up: Large spills require specialized equipment and trained personnel to manage safely.
The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a hazardous waste. Adherence to institutional and regulatory guidelines is not optional.
Caption: Disposal workflow for this compound.
Protocol for Waste Collection:
-
Waste Identification and Segregation:
-
Characterize your waste. Is it unused pure product, a dilute solution, or contaminated materials (gloves, absorbent pads, glassware)?
-
Crucially, keep waste streams separate.[8] Do not mix this compound waste with incompatible chemicals like strong oxidizing agents, acids, or bases, as this can lead to dangerous reactions.[2][3]
-
-
Container Selection and Labeling:
-
Handling Empty Containers:
-
Empty containers are not truly empty; they retain chemical residues and vapors that can be hazardous.[1][10]
-
The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[9] For highly toxic materials, the first three rinses are collected.[9]
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container according to your facility's procedures for non-hazardous glass or plastic waste.[9]
-
Regulatory Compliance: The Broader Context
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Your institution's EHS department is your primary resource for ensuring compliance with all federal, state, and local regulations.[12] It is illegal and unsafe to dispose of hazardous chemicals like this compound by discharging them into the sewer system.[1][13] All hazardous waste must be managed by a licensed professional disposal service, which will typically use high-temperature incineration for organic compounds of this nature.[7]
By adhering to these procedures, you not only ensure your personal safety but also uphold the scientific community's collective responsibility to protect our environment.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. epa.gov [epa.gov]
- 12. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 13. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
Navigating the Safe Handling of 3-Ethylpiperidin-3-ol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Ethylpiperidin-3-ol, a unique piperidine derivative. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to build a deep, intrinsic understanding of safe laboratory practices, making this your preferred resource for chemical handling information.
Understanding the Hazard Profile: A Synthesis of Available Data
Key Inferred Hazards:
-
Combustibility: While presented as a solid, it is classified as a combustible solid, meaning it can ignite and burn[6].
-
Acute Toxicity: Assumed to be harmful if swallowed.
-
Skin and Eye Irritation/Corrosion: High potential for skin and eye irritation, and possibly severe damage based on related compounds[1][3][7].
-
Respiratory Irritation: Dust or vapors may cause respiratory tract irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for handling this compound, with an emphasis on the reasoning behind each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. Thickness of at least 0.4 mm. Double gloving is recommended. | Provides a robust barrier against potential skin absorption, a known hazard for piperidine derivatives[8][9]. Double gloving offers an additional layer of protection in case of a breach in the outer glove[8][9]. |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield. | Protects against splashes, dust, and vapors that can cause severe eye damage[10][11]. A face shield offers broader protection for the entire face[9][12]. |
| Body Protection | A flame-retardant laboratory coat made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | A lab coat is the minimum requirement to protect against incidental contact. Flame-retardant properties are crucial due to the combustible nature of the compound. The solid front and tight cuffs prevent skin exposure[8]. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator if handling the solid outside of a certified chemical fume hood where dust may be generated. | Protects against the inhalation of fine particles of the solid compound, which could be harmful[11]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your research.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
1. Preparation:
-
Designate a Workspace: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Spill Kit: Ensure a spill kit containing absorbent materials (e.g., vermiculite or sand), and appropriate waste disposal bags is readily accessible[1][5][13].
2. Handling:
-
Weighing: When weighing the solid, do so within the fume hood to contain any airborne particles.
-
Dissolving: If preparing a solution, add the solid this compound to the solvent slowly to control any potential exothermic reactions.
-
Transfer: Use spatulas or other appropriate tools to transfer the solid, avoiding direct contact.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[5][8].
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Decision Tree
Caption: A decision tree for the proper disposal of this compound waste.
Key Disposal Principles:
-
Waste Segregation: Never mix this compound waste with incompatible chemicals. Based on piperidine's incompatibilities, avoid mixing with strong oxidizing agents, acids, and acid anhydrides[14][15].
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and any other components of the waste stream[16][17].
-
Container Integrity: Use containers that are in good condition, compatible with the waste, and can be securely sealed to prevent leaks or spills[16][17].
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal, which are managed by the Environmental Health and Safety (EHS) office[16][17]. The first rinse of any emptied container should be collected as hazardous waste[17].
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific work.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. lobachemie.com [lobachemie.com]
- 3. gustavus.edu [gustavus.edu]
- 4. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pppmag.com [pppmag.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. vumc.org [vumc.org]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
